Beta-Amyloid (18-28)
Description
Properties
Molecular Weight |
1212.3 |
|---|---|
sequence |
VFFAEDVGSNK |
Origin of Product |
United States |
Contextual Framework of Beta Amyloid 18 28 in Amyloid Research
Significance of Beta-Amyloid Peptides in Protein Misfolding Research
The study of protein misfolding and aggregation is central to understanding a host of neurodegenerative diseases. Within this field, Beta-Amyloid (Aβ) peptides, derived from the proteolysis of the amyloid precursor protein (APP), have garnered significant attention due to their primary role in the formation of amyloid plaques, a hallmark of Alzheimer's disease. wikipedia.orgfrontiersin.org These peptides, particularly their propensity to misfold and aggregate, provide a critical window into the molecular events that trigger neurotoxicity and disease progression.
The Beta-Amyloid (18-28) fragment has emerged as a valuable tool for researchers. Its shorter sequence, while part of the larger Aβ peptide, is amyloidogenic and can form fibrils in vitro that share structural similarities with those found in Alzheimer's disease. pnas.org This characteristic makes it a simplified, yet relevant, model system for investigating the complex process of amyloid formation without the confounding factors of the full-length peptide. pnas.org Studies utilizing this fragment help to define the specific amino acid sequences essential for the formation of Alzheimer's-type amyloid fibrils. pnas.org
| Aβ Fragment | Key Characteristics in Amyloidogenesis | Reference |
|---|---|---|
| Aβ(1-42) | More hydrophobic and fibrillogenic; principal species in brain plaques. | nih.gov |
| Aβ(1-40) | Most abundant form, but less prone to aggregation than Aβ(1-42). | nih.gov |
| Aβ(1-28) | Readily forms fibrils in vitro with a cross-β conformation similar to in vivo amyloid. | pnas.org |
| Aβ(18-28) | Forms assemblies with a high degree of stacked β-sheets, serving as a model for fibril formation. | pnas.org |
| Aβ(25-35) | Shown to form large β-sheet fibrils, similar to the full-length peptide. | pnas.org |
The use of fragments like Beta-Amyloid (18-28) has been crucial in understanding the fundamental steps of amyloid formation, including nucleation and elongation. pnas.org By studying the aggregation kinetics and structural transitions of these smaller peptides, researchers can gain insights into the initial misfolding events and the subsequent assembly into larger, ordered structures. For example, the transition from a largely unstructured or α-helical conformation to a β-sheet structure is a key event in amyloidogenesis that can be effectively studied using these model peptides. nih.gov
Theoretical Paradigms in Amyloid Pathogenesis Informing Beta-Amyloid (18-28) Studies
The investigation of Beta-Amyloid (18-28) is deeply rooted in the broader theoretical frameworks that seek to explain amyloid-related diseases.
First proposed in the early 1990s, the amyloid cascade hypothesis posits that the deposition of Aβ is the central event initiating the pathological cascade of Alzheimer's disease. nih.govfrontiersin.org This hypothesis has been a dominant force in the field, suggesting that the accumulation of Aβ triggers subsequent events like neurofibrillary tangle formation, neuronal cell loss, and dementia. nih.gov While the hypothesis has evolved, with an increasing focus on soluble oligomers rather than just insoluble plaques, its core tenet remains influential. nih.gov Studies on fragments like Beta-Amyloid (18-28) contribute to this hypothesis by providing a reductionist approach to understanding the very first steps of Aβ aggregation, which is considered the initiating event in the cascade. pnas.org
More recent research has shifted the focus from insoluble amyloid plaques to smaller, soluble oligomeric forms of Aβ as the primary neurotoxic species. biorxiv.orgpnas.org This "oligomer toxicity hypothesis" suggests that these intermediate aggregates are more potent at disrupting synaptic function and causing neuronal damage than the mature fibrils. pnas.orgnih.gov There is an inverse correlation between the size of Aβ assemblies and their toxic effects. nih.gov Beta-Amyloid (18-28) can also form oligomeric structures, making it a relevant model to study the structural and toxic properties of these early-stage aggregates. pnas.org Understanding how fragments like Beta-Amyloid (18-28) assemble into toxic oligomers provides crucial information for developing therapeutic strategies that target these specific harmful species.
| Aggregate Type | Proposed Role in Pathogenesis | Supporting Evidence | Reference |
|---|---|---|---|
| Monomers | Largely unstructured and considered to have minimal toxic activity. | Exhibit minimal neurotoxic effects in vitro. | biorxiv.orgpnas.org |
| Soluble Oligomers | Believed to be the most potent neurotoxic species, impairing synaptic function. | Extracted from AD brains and shown to potently impair synapse structure and function. | pnas.org |
| Protofibrils | Intermediate aggregates that are also neurotoxic. | Identified as precursors to mature fibrils and have demonstrated neurotoxic properties. | nih.gov |
| Fibrils (in Plaques) | Originally thought to be the primary toxic agent, now considered more as a reservoir of toxic species. | Weak correlation between plaque load and the degree of dementia. | nih.govbiorxiv.org |
Contribution to Understanding Protein Misfolding and Seeding Phenomena
The study of specific fragments of the full-length beta-amyloid (Aβ) peptide has been instrumental in deconstructing the complex processes of protein misfolding and aggregation, which are central to the amyloid hypothesis of Alzheimer's disease. The fragment Beta-Amyloid (18-28) lies within a critical region of the parent peptide, offering significant insights into the initial and propagating stages of amyloid formation. This region is recognized for its contribution to the molecular events that trigger aggregation and the subsequent seeding that leads to the growth of amyloid plaques.
Research has identified the central hydrophobic core of the Aβ peptide as a primary driver of the aggregation process. uzh.ch This core encompasses the amino acid sequence that includes the 18-28 fragment. The inherent hydrophobicity of this region is believed to facilitate the transition from a soluble, often alpha-helical or random coil structure, to a misfolded beta-sheet conformation. wikipedia.orgmdpi.com This conformational change is the foundational step in protein misfolding. The Aβ(16-22) fragment, which significantly overlaps with the 18-28 sequence, is particularly noted for its intrinsic ability to form amyloid structures independently, suggesting it constitutes the core of the resulting fibril. wikipedia.orgresearchgate.net
The process of amyloid formation is widely described as a nucleation-dependent polymerization. frontiersin.org This model involves a slow, thermodynamically unfavorable "lag phase" where soluble monomeric peptides misfold and associate to form unstable nuclei or "seeds". frontiersin.orgembopress.org Once a stable seed is formed, it acts as a template, catalyzing the rapid addition of more monomers in a "growth phase," leading to the formation of larger oligomers and eventually mature fibrils. embopress.org It is believed that certain misfolded oligomers can propagate this misfolded state to other Aβ molecules in a chain reaction akin to a prion infection. wikipedia.org
Moreover, the region encompassing residues 12-28 is a known binding site for other important molecules, such as Apolipoprotein E (ApoE). frontiersin.orgnih.gov The interaction between ApoE and this portion of the Aβ peptide can modulate the aggregation and clearance of Aβ, further emphasizing the significance of the 18-28 fragment's region in the broader context of amyloid pathology. frontiersin.orgnih.gov By studying fragments like Beta-Amyloid (18-28), researchers can isolate and examine the fundamental biophysical forces and interactions that govern the critical early steps of protein misfolding and the prion-like propagation of amyloid pathology.
Detailed Research Findings on Aβ Fragments in Misfolding and Seeding
| Research Focus | Key Finding | Implication for Misfolding/Seeding | Relevant Aβ Region/Fragment |
| Initiation of Aggregation | The central hydrophobic region of Aβ is a primary trigger for the aggregation process. uzh.ch | This region's properties drive the initial misfolding from a soluble state to a β-sheet conformation. | Aβ(14-21), Aβ(16-22) |
| Seeding-Nucleation Model | The formation of a stable nucleus or "seed" is the rate-limiting step in fibril formation. frontiersin.org | Small, misfolded aggregates act as templates, accelerating the recruitment of monomers into growing fibrils. embopress.org | Full-length Aβ, Aβ-rich extracts |
| Prion-like Propagation | Misfolded oligomers can induce conformational changes in other Aβ molecules, leading to a self-propagating chain reaction. wikipedia.org | Explains the spread and amplification of amyloid pathology throughout the brain. frontiersin.org | Full-length Aβ, Soluble Oligomers |
| Structural Core of Fibrils | The KLVFFAE sequence is highly amyloidogenic, forms amyloid structures on its own, and likely constitutes the core of the fibril. wikipedia.orgresearchgate.net | Demonstrates that specific short sequences within Aβ are sufficient to drive fibrillogenesis. | Aβ(16-22) |
| Modulation by Binding Partners | Apolipoprotein E (ApoE) binds to the Aβ peptide and modulates its aggregation and accumulation. frontiersin.orgnih.gov | External factors interacting with this region can significantly influence the course of amyloid formation. | Aβ(12-28) |
| Conformational States | Shorter Aβ fragments can adopt different secondary structures (e.g., antiparallel β-sheets) than the full-length peptide in fibrils. researchgate.net | The initial seed's structure can dictate the final morphology and strain of the amyloid fibril. | Aβ(16-22), Aβ(11-28) |
| Pre-misfolding Structure | The non-aggregated Aβ(1-28) fragment exists predominantly in a polyproline II conformation, not a random coil. acs.org | Provides insight into the initial structure of the peptide before the misfolding cascade begins. | Aβ(1-28) |
Conformational Dynamics and Structural Characterization of Beta Amyloid 18 28 Assemblies
Monomeric States and Initial Folding Events
The initial stages of Beta-Amyloid (18-28) aggregation are governed by the intrinsic properties of its monomeric form and its susceptibility to induced structural changes.
Intrinsic Disorder and Conformational Ensembles of Beta-Amyloid (18-28)
The Beta-Amyloid peptide is broadly characterized as an intrinsically disordered protein (IDP), lacking a stable three-dimensional structure in its monomeric state under physiological conditions. mdpi.comwikipedia.org This inherent lack of a fixed structure means that in solution, it exists as a dynamic ensemble of conformations. wikipedia.orgbiorxiv.org The Aβ(1-28) fragment, which contains the 18-28 sequence, is described as adopting a largely unstructured random coil conformation. acs.org This intrinsic disorder is a crucial feature, as it provides the structural flexibility that can lead to interactions with other molecules and self-assembly. plos.org The central hydrophobic region, which includes residues 18-28, is particularly noted for its disordered nature, which can transition to more ordered structures upon aggregation. acs.org Studies on overlapping fragments, such as Aβ(21-30), show that they can fold into specific conformations like loops, driven by hydrophobic and electrostatic interactions, suggesting that even within the disordered ensemble, certain transient local structures are preferred. pnas.org
Inducible Secondary Structure Formation
While intrinsically disordered, the Beta-Amyloid (18-28) fragment can be induced to form distinct secondary structures depending on environmental conditions and interactions. Early nuclear magnetic resonance (NMR) studies on the Aβ(1-28) fragment indicated that it could fold into a predominantly α-helical structure, which might convert to a β-sheet during the initial phases of amyloid formation. nih.gov
Molecular dynamics simulations and experimental studies have identified several key inducible structures within or overlapping the 18-28 region:
β-Strand Conformations: The central hydrophobic segment (18-28) shows a significant propensity to form β-strand-like conformations. acs.org
α-Helical Structures: In certain environments, such as in the presence of membrane-mimicking solvents or at lower temperatures, helical structures can be induced. acs.orgnih.gov For instance, studies on Aβ(1-42) show a helical structure on residues 18-24. nih.gov Similarly, investigations of the Aβ(12-28) fragment revealed a transition from a globular to a helical structure with changes in charge state. rsc.org
β-Turn and Loop Conformations: The region around residues 21-30 has a high propensity to form β-turns or loops. pnas.orgresearchgate.net Specifically, a turn centered at Gly-25-Lys-28 has been predicted by molecular modeling. pnas.org This turn formation is considered a critical nucleating event in the intramolecular folding of the Aβ monomer. researchgate.net The transition from a helical to a β-turn structure has been observed in the wild-type Aβ(12-28) fragment, a transition that may be crucial for its aggregation behavior. rsc.org
| Inducible Structure | Residue Region (within or overlapping 18-28) | Inducing Factors/Observations | Source(s) |
| α-Helix | 18-24 | Observed in Aβ(1-42) in specific solvents. | nih.gov |
| 1-28 | Can be induced in membrane-like media. | nih.gov | |
| 12-28 | Change in charge state (protonation). | rsc.org | |
| β-Strand | 18-28 | Significant contribution observed in MD simulations. | acs.org |
| β-Turn / Loop | 21-30 | Driven by hydrophobic and electrostatic interactions. | pnas.org |
| 24-28 | Postulated as a nucleating event for monomer folding. | researchgate.net | |
| 12-28 | Observed as a transition from a helical motif. | rsc.org |
Oligomeric Ensembles and Intermediate Structures
Following initial folding events, Beta-Amyloid (18-28) monomers can self-assemble into a variety of soluble oligomeric structures, which are considered key species in the aggregation pathway.
Characterization of Soluble Oligomer Formation Kinetics
The kinetics of amyloid formation are complex, involving primary nucleation, elongation, and secondary nucleation processes. pnas.org Soluble oligomers form early in this process, often within minutes. nih.gov While detailed kinetic constants for the Aβ(18-28) fragment alone are not extensively documented, its hydrophobic nature suggests it plays a significant role in driving the rapid assembly of Aβ. mdpi.com The aggregation process can be described as a series of steps, beginning with the formation of dimers and trimers, which then cluster and reorganize into larger oligomers. nih.gov The central hydrophobic cluster, which includes the 18-28 region, is critical for the formation of small, stable oligomers. acs.org The addition of residues Ile-41 and Ala-42 to Aβ40, for example, drastically alters oligomerization pathways by enabling the formation of specific pentamer/hexamer units that can associate further. pnas.org This highlights how specific sequences, including the central hydrophobic region, dictate the kinetic pathways of assembly.
Structural Polymorphism of Beta-Amyloid (18-28) Oligomers
Aβ oligomers are known to be highly polymorphic, existing in a variety of shapes, sizes, and conformations. nih.govpnas.org This structural heterogeneity is a hallmark of amyloid aggregation. pnas.org X-ray diffraction studies have provided direct insight into the unique assembly properties of the Aβ(18-28) fragment. Based on their diffraction patterns, Aβ peptide analogues can be classified into different groups. Aβ(18-28), along with Aβ(17-28) and Aβ(15-28), falls into "Group B". nih.gov
The assemblies of Group B peptides are distinct from the fibrillar structures formed by other fragments:
Plate-Like Assemblies: Unlike the fibrillar assemblies of Group A peptides (e.g., Aβ(1-28), Aβ(11-28)), Group B peptides form assemblies that are plate-like, meaning they are extended in two directions. nih.gov
Regular Stacking: These plates exhibit regular stacking, indicated by a series of equatorial Bragg reflections with a 40 Å period. nih.gov
This demonstrates significant structural polymorphism, where a change of just one residue (from Aβ(18-28) to Aβ(19-28)) shifts the assembly morphology from plate-like to fibrillar. nih.gov This polymorphism among oligomers is a critical feature, as different conformers can exhibit different biological activities. nih.govacs.org
| Peptide Fragment Group | Representative Peptides | Assembly Morphology | X-ray Diffraction Pattern | Source(s) |
| Group A | 1-28, 9-28, 11-28, 19-28 | Fibrillar (elongated in one direction) | Cross-beta pattern, sharpest reflections (h00) | nih.gov |
| Group B | 18-28 , 17-28, 15-28 | Plate-like (extended in two directions) | Sharpest reflections (h0l) on the meridian | nih.gov |
| Group C | 22-35, 26-33 | Fibrillar with no preferential orientation | Circular scattering, sharpest reflections (h00) | nih.gov |
Identification of Specific Oligomeric Conformers
Researchers have utilized various techniques to identify the specific structures that Aβ(18-28) and overlapping fragments adopt within oligomeric assemblies. X-ray diffraction analysis of the plate-like assemblies of Aβ(18-28) allowed for the calculation of the electron density projection. nih.gov This revealed that the electron density peaks, presumed to be amino acid side chains, were centered 3.3 Å from the peptide backbone. nih.gov This suggests a specific and favorable stereochemical arrangement of the residues within the stacked beta-crystallites. nih.gov
Molecular dynamics simulations of longer fragments that include the 18-28 region suggest that a bent, double-layered hairpin-like structure is more stable than a linear parallel β-sheet, primarily due to the presence of polar residues within the sequence. pnas.org This is consistent with findings that a turn in the Val24-Lys28 region can nucleate the folding of the monomer, a structure that would be preserved and built upon during oligomerization. researchgate.net The interaction between the side chains of Val-24 and Lys-28 has been identified as a key driver for the formation of a stable loop conformation in the Aβ(21-30) fragment. pnas.org These specific conformers, characterized by turns and non-linear arrangements, are fundamental to understanding the polymorphism and subsequent aggregation pathways of Aβ peptides.
Fibrillar Architectures and Polymorphism
Fibrils formed from Beta-Amyloid peptides are characterized by a cross-β structure, where β-sheets run parallel to the fibril axis and the constituent β-strands are oriented perpendicularly. nih.gov This fundamental architecture, however, gives rise to significant structural diversity, known as polymorphism.
Cross-β Sheet Organization within Beta-Amyloid (18-28) Fibrils
The core structure of amyloid fibrils, including those formed by fragments like Aβ(18-28), is the cross-β sheet motif. portlandpress.com In this arrangement, the polypeptide chains form β-strands that are perpendicular to the long axis of the fibril, with hydrogen bonds running parallel to the axis. nih.gov This creates a highly stable, repeating structure. For the full-length Aβ peptide, specific regions, including residues 16-20, are known to form β-strands that contribute to the cross-β spine. nih.gov While direct high-resolution structural data for Aβ(18-28) fibrils is less common than for the full-length peptide, studies on similar fragments suggest that this central hydrophobic region is critical for forming the core of the β-sheets. The side chains of the amino acids in this region interdigitate, forming a "steric zipper" that locks the β-sheets together, providing stability to the fibril. nih.govucla.edu
Parallel vs. Anti-Parallel Beta-Sheet Arrangements
Within the cross-β framework, the β-strands can align in either a parallel or an anti-parallel fashion. researchgate.net
Parallel β-sheet: In this arrangement, all the β-strands are oriented in the same direction (N-terminus to C-terminus). This is the arrangement most commonly found in mature fibrils formed by full-length Aβ peptides. pnas.orgpnas.org
Anti-parallel β-sheet: Here, adjacent β-strands are oriented in opposite directions. This conformation is often observed in early-stage aggregates, prefibrillar oligomers, and fibrils formed from smaller Aβ fragments. nih.govsemanticscholar.orgacs.org
For fragments like Aβ(18-28), both arrangements are possible. Some studies on Aβ fragments have indicated a preference for anti-parallel β-sheets. nih.govacs.org For instance, research on Aβ(12-28) revealed the formation of two distinct types of anti-parallel β-sheets in the early stages of aggregation. acs.org The charge state of the peptide's ends can influence the propensity for a particular arrangement, with electrostatic attractions between oppositely charged ends favoring an anti-parallel orientation. acs.org However, the specific conditions of fibrillization can influence the final arrangement. researchgate.net
| Arrangement | Description | Common in |
| Parallel | All β-strands aligned in the same N- to C-terminal direction. | Mature fibrils of full-length Aβ. pnas.orgpnas.org |
| Anti-parallel | Adjacent β-strands aligned in opposite directions. | Early-stage oligomers, fibrils of smaller Aβ fragments. nih.govsemanticscholar.orgacs.org |
Heterogeneity in Fibril Morphology and Polymorphism
This polymorphism arises from differences at the molecular level, including variations in the conformation of the peptide and the way protofilaments (the fundamental fibrillar subunits) are packed together. nih.govpnas.org For example, Aβ(1-40) fibrils have been observed with both twofold and threefold symmetry, stemming from different quaternary contacts and conformations in non-β-strand regions. pnas.org The conditions under which the fibrils are formed, such as agitation, can influence the resulting polymorph by affecting inter-strand side-chain interactions. portlandpress.com This structural diversity is not merely a curiosity; different fibril polymorphs can have varying biological activities and toxicities. portlandpress.comacs.org
Structural Transitions and Interconversion Pathways
The formation of amyloid fibrils is a dynamic process involving significant conformational changes and a series of transitional states.
Alpha-Helical to Beta-Sheet Conversion
A key event in amyloidogenesis is the conformational transition from a predominantly α-helical or random coil structure to a β-sheet-rich conformation. pnas.orgfrontiersin.org Early NMR studies of Aβ(1-28) showed that it can adopt a largely α-helical structure, particularly in membrane-like environments, and that this can convert to a β-sheet structure. nih.gov This transition is considered a crucial step in the early stages of amyloid formation. nih.gov Molecular dynamics simulations have further elucidated this pathway, showing that the α-helix can unfold into a random coil before converting to a β-sheet, or that parts of the structure can transition directly. pnas.orgacs.orgnih.gov This process is often facilitated by inter-peptide interactions, where the association of monomers promotes the conformational change. nih.gov
Monomer-to-Oligomer and Oligomer-to-Fibril Transitions
The aggregation of Aβ peptides is a nucleation-dependent process that proceeds through a series of steps. acs.orgmdpi.com It begins with soluble monomers, which are largely unstructured. pnas.org These monomers then aggregate to form small, soluble oligomers of varying sizes. acs.orgplos.org This initial oligomerization step is often associated with the critical α-helix to β-sheet conformational change. pnas.org
These oligomers are dynamic and can exist in equilibrium with monomers. nih.gov They are considered by many to be the most neurotoxic species in Alzheimer's disease. mdpi.compnas.org The oligomers can then continue to grow, forming larger assemblies known as protofibrils, which are elongated, often beaded, structures. acs.org Finally, these protofibrils assemble into the mature, insoluble amyloid fibrils that are the main component of plaques. mdpi.com This entire pathway, from monomer to fibril, is complex, involving not only aggregation and elongation but also potential fragmentation of larger aggregates, which can create new "seeds" for fibril growth. acs.orgmdpi.com
| Transition Stage | Description | Key Structural Features |
| Monomer | Soluble, individual peptide units. | Largely unstructured or α-helical. nih.govpnas.org |
| Oligomer | Small, soluble aggregates of monomers. | Increasing β-sheet content; can be anti-parallel. nih.govpnas.org |
| Protofibril | Elongated, intermediate aggregates. | Fibril-like, but less ordered. acs.org |
| Fibril | Mature, insoluble, highly ordered aggregates. | Extensive cross-β sheet structure, often parallel. nih.govpnas.org |
Aggregation Kinetics and Assembly Pathways of Beta Amyloid 18 28
General Mechanistic Models of Beta-Amyloid Aggregation
The aggregation of Beta-Amyloid peptides is typically modeled as a nucleation-dependent polymerization process, which can be described by a sigmoidal curve with distinct kinetic phases aging-us.compnas.orgnih.gov. This process involves the formation of a thermodynamically unfavorable nucleus, which then rapidly grows through the addition of monomers aging-us.com.
Primary Nucleation Processes
Primary nucleation is the initial and rate-limiting step in fibril formation, where soluble monomers undergo conformational changes and self-associate to form an ordered nucleus aging-us.commdpi.com. This process can occur either in the bulk solution (homogeneous nucleation) or on a surface, such as the air-water interface or a lipid membrane (heterogeneous nucleation) rsc.orgpnas.org. The formation of these initial seeds, or nuclei, is thermodynamically unfavorable and thus proceeds slowly, accounting for the characteristic lag phase in aggregation kinetics aging-us.com. Studies on various Aβ fragments suggest there are multiple potential pathways, including on-pathway routes that lead to toxic fibrillar aggregates and off-pathway routes that may form non-toxic amorphous aggregates mdpi.commdpi.com.
Elongation Kinetics
Once a stable nucleus is formed, the elongation phase begins. This is a much more favorable and rapid process where monomers are added to the ends of the existing fibril aging-us.com. This fibril growth is responsible for the steep increase in aggregate mass observed during the exponential phase of the kinetic curve uzh.ch. For some Aβ peptides, this process has been described by a "dock-lock" mechanism, where a monomer first reversibly binds (docks) to the fibril end and then undergoes a slower conformational change to "lock" into the in-register β-sheet structure of the fibril acs.orgnih.gov.
General Factors Influencing Beta-Amyloid Aggregation
The rate and pathways of Aβ aggregation are highly sensitive to both the intrinsic properties of the peptide and the surrounding environmental conditions plos.orgoup.combibliotekanauki.pl.
Concentration Dependence
The aggregation of Aβ peptides is a concentration-dependent phenomenon nih.govmdpi.com. Higher peptide concentrations generally lead to faster aggregation kinetics, including a shorter lag phase, as the probability of intermolecular interactions required for nucleation increases pnas.orgmdpi.com. Below a certain critical concentration, aggregation may not occur at all, while at very high concentrations, the formation of amorphous, off-pathway aggregates can become more prevalent acs.orgmdpi.com. Studies on Aβ(1-42) have shown that the maximal level of Thioflavin T fluorescence, an indicator of fibril formation, is nearly linearly dependent on the initial peptide concentration aip.org.
Environmental Conditions (pH, Ionic Strength, Temperature, Solvent Systems)
pH: The pH of the solution is a critical factor as it affects the protonation state of ionizable residues (like Histidine, Aspartic acid, Glutamic acid, and Lysine), thereby altering the peptide's net charge, electrostatic interactions, and conformational stability mdpi.comresearchgate.netmdpi.com. Aggregation rates for many Aβ peptides are maximal near their isoelectric point (around pH 5-6), where the net charge is minimal, reducing electrostatic repulsion and favoring intermolecular contacts mdpi.comresearchgate.net. Both highly acidic and basic pH conditions can attenuate aggregation researchgate.netresearchgate.net. For instance, studies on the Aβ(16-22) fragment showed that an acidic pH promotes a more extended β-strand conformation, which facilitates macroscopic assembly acs.org.
Ionic Strength: The ionic strength of the solution modulates electrostatic interactions. Generally, higher ionic strength, resulting from increased salt concentration, can promote aggregation by screening the repulsive charges between peptide monomers, which accelerates fibril formation, particularly secondary nucleation mdpi.comresearchgate.netbiorxiv.org. The specific type of ion can also have an effect, following principles like the Hofmeister series nih.gov. However, the interplay is complex, and for some proteins, the effect of inhibitors can be most potent at lower ionic strengths peerj.comnih.gov.
Temperature: Temperature influences the kinetics of aggregation, with higher temperatures generally accelerating the process by providing the necessary energy to overcome activation barriers mdpi.comaip.orgresearchgate.net. Studies on Aβ(1-40) and Aβ(1-42) show that fibrillization is favored at higher temperatures (e.g., 37°C), while oligomerization may be more prominent at lower temperatures (e.g., 4°C) aip.orgresearchgate.net. The rate of fibril elongation often follows the Arrhenius equation, indicating a clear temperature dependence researchgate.net. However, very high temperatures can sometimes lead to different aggregate morphologies or even denaturation oup.com.
Solvent Systems: The solvent environment significantly impacts peptide conformation and assembly. Organic co-solvents, such as fluorinated alcohols (e.g., trifluoroethanol, TFE; hexafluoroisopropanol, HFIP) or dimethyl sulfoxide (B87167) (DMSO), are often used to prepare Aβ stocks plos.orgnih.govnih.gov. These solvents can induce α-helical structures or maintain the peptide in a monomeric, non-aggregated state plos.orgnih.gov. The aggregation rate can be substantially faster when the peptide is predissolved in a solvent that promotes a high β-sheet content intermediate compared to a solvent that keeps it disordered nih.govnih.gov.
Seeding Effects by Pre-formed Aggregates
The aggregation of beta-amyloid peptides follows a nucleation-dependent polymerization model, which is characterized by a lag phase where initial nuclei are formed. pnas.orgnih.gov This initial phase represents a significant kinetic barrier. However, the process can be dramatically accelerated by the introduction of "seeds," which are pre-formed aggregates. frontiersin.orgaging-us.com These seeds act as templates, bypassing the slow nucleation step and promoting the rapid polymerization of monomers. frontiersin.orgmdpi.com This phenomenon, known as seeding, significantly shortens or even eliminates the lag phase of aggregation. frontiersin.orgaging-us.com
The seeding process can be homologous, where seeds are of the same protein, or heterologous (cross-seeding), where fibrils of one type of amyloidogenic protein can induce the aggregation of another. frontiersin.orgmdpi.com For instance, in vitro studies have shown that fibrils of other amyloidogenic proteins can function as seeds to accelerate the Aβ aggregation pathway. frontiersin.org The efficiency of seeding is dependent on the nature and structure of the seeds themselves. frontiersin.org Soluble oligomers and other pre-fibrillar assemblies have been identified as potent seeding species, capable of initiating the aggregation cascade. aging-us.comnih.gov In vivo studies using animal models have confirmed that the injection of brain extracts containing Aβ aggregates can induce and accelerate cerebral amyloid deposition in a prion-like manner. nih.govnih.gov This highlights the critical role of pre-existing aggregates in propagating amyloid pathology.
| Seeding Parameter | Description | Research Finding |
| Mechanism | Seeding bypasses the initial, slow nucleation phase of aggregation. | The addition of stable, pre-formed seeds serves as a template for polymerization, significantly accelerating the process. frontiersin.orgmdpi.com |
| Effect on Kinetics | Shortens or eliminates the lag phase of the aggregation curve. | The presence of seeds leads to a more rapid formation of larger aggregates. aging-us.com |
| Types of Seeds | Aggregates can range from small, soluble oligomers to large, insoluble fibrils. | Soluble oligomeric forms of Aβ have been identified as effective seeding species. aging-us.comnih.gov |
| Induction in vivo | Exogenous seeds can trigger amyloid pathology in animal models. | Inoculation with Aβ-rich brain extracts induces cerebral amyloidosis, demonstrating a prion-like seeding mechanism. nih.gov |
Distinction of Aggregation Pathways
The aggregation of beta-amyloid peptides is not a single, linear process but can proceed through distinct pathways, primarily categorized as "on-pathway" and "off-pathway." elifesciences.orgnih.gov These pathways lead to structurally and morphologically different end-products. nih.gov The specific pathway taken is highly sensitive to environmental factors such as pH, temperature, peptide concentration, and the presence of co-solutes or interacting molecules. nih.govresearchgate.netmdpi.comusm.edu
On-Pathway Aggregation and Fibril Formation
The on-pathway route is the canonical aggregation cascade that results in the formation of highly ordered, stable amyloid fibrils. nih.govmdpi.com This process begins with the primary nucleation of monomers, which self-assemble into small, soluble oligomers. nih.govmdpi.com These oligomers are considered on-pathway intermediates. nih.govnih.gov They subsequently grow through the addition of more monomers, forming larger protofibrils. Finally, these protofibrils assemble into the characteristic mature fibrils, which are rich in cross-β-sheet structure. nih.govnih.gov
This pathway is characterized by a sigmoidal growth curve, reflecting the distinct phases of nucleation, elongation, and saturation. pnas.orgmdpi.com The resulting fibrils are thermodynamically stable structures. nih.gov Studies using mass spectrometry and ion mobility spectrometry have helped to characterize the initial oligomeric species that serve as the basis for fibril formation. elifesciences.org The structure of these on-pathway aggregates is crucial, as it dictates the progression toward the final fibrillar state. elifesciences.orgmdpi.com
Molecular Interactions of Beta Amyloid 18 28 in Model Systems
Interaction with Lipid Bilayers and Membranes
The interaction of Aβ peptides with neuronal cell membranes is considered a crucial event in the pathogenesis of Alzheimer's disease. These interactions can disrupt membrane integrity and cellular homeostasis. frontiersin.org Model systems using lipid bilayers are invaluable tools for dissecting the specific contributions of different Aβ fragments and lipid components to these pathological processes.
The initial contact between beta-amyloid peptides and the cell membrane involves adsorption to the lipid surface, often followed by insertion into the hydrophobic core. Studies on Aβ fragments, including regions encompassing the 18-28 sequence, reveal that this process is governed by a combination of electrostatic and hydrophobic forces. mdpi.comnih.gov
The adsorption phase is often driven by electrostatic interactions between charged residues on the peptide and the polar head groups of the lipids. nih.gov Following adsorption, the peptide may insert into the membrane. For Aβ fragments, the hydrophobic C-terminal region is crucial for this insertion. biorxiv.org Molecular dynamics simulations have shown that for Aβ25-35, a fragment that includes part of the 18-28 sequence, a critical concentration of small oligomers is necessary for insertion into the membrane, rather than a spontaneous insertion of individual peptides. nih.gov The process is reversible and involves a significant free energy of activation. nih.gov Once inserted, the N-terminus of the Aβ25-35 fragment exhibits greater instability and motion external to the bilayer. nih.gov
| Interaction Phase | Driving Forces | Key Observations |
| Adsorption | Electrostatic interactions between peptide and lipid headgroups. nih.gov | Small oligomers interact with polar head groups, inducing surface pressure. nih.gov |
| Insertion | Hydrophobic interactions between the peptide's C-terminus and lipid tails. nih.govbiorxiv.org | Requires a critical concentration of oligomers; reversible process. nih.gov |
A significant consequence of Aβ interaction with membranes is the formation of pores or channels, leading to altered membrane permeability and dysregulation of ion homeostasis. plos.orgnih.gov This "amyloid channel hypothesis" suggests that Aβ oligomers can assemble into transmembrane structures that allow for the unregulated passage of ions, such as calcium, into the cell. nih.govacs.org
Several models have been proposed to explain how Aβ oligomers induce membrane toxicity, including the formation of stable transmembrane pores, a "carpet model" where amyloid adsorption destabilizes the membrane, and a "detergent model" where amyloid precipitates strip lipids from the bilayer. rsc.org Studies using black lipid membrane (BLM) techniques have demonstrated that Aβ binding induces an increase in membrane conductance, which is indicative of pore formation. plos.org The formation of these pores is thought to be a key mechanism by which Aβ exerts its neurotoxic effects. nih.govmdpi.comnih.gov Molecular dynamics simulations suggest that a heptameric β-barrel construct involving residues 17-42 of the Aβ sequence can form stable membrane pores. acs.org
The composition of the lipid membrane plays a pivotal role in modulating the interactions with Aβ peptides. Specific lipid components and microdomains, such as lipid rafts, GM1 gangliosides, and cholesterol, have been shown to significantly influence Aβ binding, aggregation, and toxicity. frontiersin.orgnih.gov
Lipid Rafts: These are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for protein-lipid and protein-protein interactions. frontiersin.org Lipid rafts are implicated in the production and aggregation of Aβ. frontiersin.orgnih.gov The amyloid precursor protein (APP) and the secretases responsible for Aβ generation are localized to lipid rafts, suggesting that these domains are primary sites of Aβ production. frontiersin.orgnih.gov
GM1 Gangliosides: Gangliosides, particularly GM1, are known to bind Aβ and promote its conformational transition from a random coil to a β-sheet structure, which is a critical step in amyloid fibril formation. plos.orgnih.gov The oligosaccharide headgroup of GM1 acts as a scaffold for Aβ binding. plos.org The interaction with GM1 can accelerate Aβ aggregation and lead to the formation of more cytotoxic fibrils. plos.org However, the role of GM1 is complex, as some studies suggest that at low concentrations, GM1 can sequester Aβ and inhibit oligomerization, while at high concentrations within clusters, it can promote aggregation. nih.gov
Cholesterol: Cholesterol is a key component of lipid rafts and its levels can significantly impact Aβ-membrane interactions. frontiersin.org Increased cholesterol levels have been associated with enhanced Aβ production and aggregation. mdpi.comnih.gov Cholesterol can directly interact with Aβ and also modulate the physical properties of the membrane, thereby influencing Aβ's behavior. frontiersin.org For instance, cholesterol has been shown to be essential for the formation of calcium-permeable amyloid pores by the Aβ25-35 fragment. However, the effect of cholesterol is not linear; different concentrations can have varying effects on Aβ dimerization and membrane interaction. acs.org Some studies even suggest a protective role for cholesterol, where it may prevent the insertion of Aβ into the bilayer and promote the formation of less toxic, large aggregates on the cell surface. frontiersin.orgnih.gov
| Membrane Component | Effect on Beta-Amyloid (18-28) Interaction |
| Lipid Rafts | Promote Aβ production and aggregation by co-localizing APP and secretases. frontiersin.orgnih.gov |
| GM1 Gangliosides | Bind Aβ, induce β-sheet formation, and can either inhibit or promote aggregation depending on concentration and organization. plos.orgnih.govnih.gov |
| Cholesterol | Modulates Aβ production, aggregation, and pore formation; effects are concentration-dependent. frontiersin.orgnih.govacs.org |
The interaction of Aβ peptides with lipid membranes can alter the physical properties of the bilayer, including its fluidity. Changes in membrane fluidity can, in turn, affect the function of membrane-embedded proteins and cellular signaling pathways. ucl.ac.be
Studies have shown that Aβ can decrease membrane fluidity. nih.gov This effect is dependent on the aggregation state of the peptide, with oligomeric forms having a more pronounced effect than monomers or fibrils. nih.gov For example, oligomeric Aβ(1-40) was found to reduce membrane fluidity and enhance the amyloidogenic processing of APP, suggesting a positive feedback loop where Aβ stimulates its own production by altering the membrane environment. nih.gov The Aβ-induced reduction in fluidity may be mediated by its interaction with GM1 gangliosides. nih.gov In model systems, Aβ has been shown to decrease the fluidity of bilayers composed of total brain lipids, with the most significant effect observed in cholesterol-rich samples. nih.gov
Interaction with Metal Ions
Transition metal ions, such as copper, are found in amyloid plaques and are known to interact with Aβ peptides, influencing their aggregation and neurotoxicity. nih.govresearchgate.net
The N-terminal region of Aβ, which includes a portion of the 18-28 sequence, contains the primary binding site for transition metals. pnas.org The coordination of metal ions, particularly Cu(II), to Aβ is complex and pH-dependent. nih.govresearchgate.net
Spectroscopic studies on the Aβ(1-28) fragment have provided detailed insights into its coordination with Cu(II). At physiological pH, the coordination involves nitrogen and oxygen ligands, with a square-planar or square-pyramidal geometry. nih.govresearchgate.net The histidine residues (His6, His13, and His14) and the N-terminus of the peptide are crucial for Cu(II) binding. nih.govresearchgate.net The binding of Cu(II) to monomeric Aβ causes a conformational fold in the N-terminal region, which encapsulates the metal ion. acs.orgnih.gov This metal-bound state appears to be less prone to aggregation, suggesting that metal ion coordination can delay the self-assembly of the peptide. acs.orgnih.govnih.gov
The affinity of Cu(II) for Aβ(1-28) at pH 7.4 is in the range of 10^7 M^-1. nih.govresearchgate.net The interaction with copper can also facilitate the production of reactive oxygen species (ROS), contributing to the oxidative stress observed in Alzheimer's disease. pnas.org
| Metal Ion | Key Coordinating Residues in Aβ (1-28) | Coordination Geometry | Effect on Aggregation |
| Copper (Cu(II)) | N-terminus, His6, His13, His14. nih.govresearchgate.net | Square-planar or square-pyramidal. nih.govresearchgate.net | Delays self-assembly by forming an aggregation-inert complex. acs.orgnih.govnih.gov |
Metal Ion-Mediated Aggregation Enhancement
The aggregation of Aβ peptides is significantly influenced by the presence of metal ions. nih.govacs.org Physiological metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), are found in high concentrations in amyloid plaques and are known to bind to the N-terminal region of the full-length Aβ peptide. nih.govacs.org These interactions can modulate the aggregation pathway. While at low concentrations, metal ions like Cu²⁺, Zn²⁺, and Ag⁺ have been shown to slow down Aβ fibrillization, at higher concentrations they can promote the formation of amorphous aggregates rather than structured fibrils. acs.org The binding of metal ions can increase peptide-peptide interactions within small Aβ oligomers, which are considered to be particularly neurotoxic. researchgate.net
Studies have demonstrated that metal ions can alter the kinetic pathway of Aβ misfolding, potentially leading to more toxic oligomeric end-products. mdpi.com For instance, the addition of metal ions to amyloid solutions results in a higher proportion of antiparallel β-sheet structures. mdpi.com While the precise affinity of metal ions for the Aβ(18-28) fragment itself is less characterized than for the full-length peptide, the principles of metal-ion-induced conformational changes and enhanced aggregation are considered relevant. The chelation of metal ions, including copper, iron, and zinc, can induce histidine-bridging between Aβ molecules, resulting in the formation of metal-Aβ aggregates. genecards.org
Table 1: Influence of Metal Ions on Beta-Amyloid Aggregation
| Metal Ion | Effect on Aggregation | Resulting Aggregate Type | Reference |
| Copper (Cu²⁺) | Accelerates aggregation, especially at higher concentrations | Amorphous aggregates, can induce non-fibrillar oligomers | acs.orgmdpi.commdpi.com |
| Zinc (Zn²⁺) | Promotes aggregation, can inhibit fibril elongation at high concentrations | Amorphous aggregates, toxic non-fibrillar oligomers | acs.orgmdpi.comd-nb.info |
| Iron (Fe²⁺/Fe³⁺) | Induces aggregation | Not specified | d-nb.info |
| Silver (Ag⁺) | Retards fibrillization at low concentrations | Not specified | acs.org |
Reactive Oxygen Species Generation in Metal-Bound Beta-Amyloid (18-28) Systems
A critical consequence of the interaction between metal ions and Aβ peptides is the generation of reactive oxygen species (ROS), which contributes to oxidative stress, a known factor in the pathology of Alzheimer's disease. anr.fr The binding of redox-active metal ions, most notably copper, to Aβ can catalyze the production of ROS through Fenton-like reactions. anr.frmdpi.com Specifically, Cu(II) bound to Aβ can be reduced to Cu(I), which then transfers an electron to molecular oxygen to produce superoxide (B77818) radicals. mdpi.com
Interaction with Other Biological Molecules
Protein-Protein Interactions (e.g., Prion Protein, APP, Molecular Chaperones)
The aggregation and toxicity of Aβ peptides are modulated by interactions with a variety of other proteins.
Prion Protein (PrPᶜ): The cellular prion protein (PrPᶜ) has been identified as a high-affinity receptor for Aβ oligomers. oup.comnih.gov This interaction, which occurs at the N-terminus of PrPᶜ, is believed to initiate a cascade of events leading to synaptic degeneration. oup.com Studies have shown that this binding occurs specifically in the brains of Alzheimer's disease patients. oup.com While some research suggests PrPᶜ can inhibit Aβ fibril formation by sequestering oligomers, other studies propose a more complex role where the interaction is necessary for Aβ-induced neurotoxicity. acs.orgmdpi.com The specific interaction between Aβ(18-28) and PrPᶜ is a component of the broader Aβ-PrPᶜ interaction landscape.
Amyloid Precursor Protein (APP): The amyloid precursor protein (APP), from which Aβ is derived, can itself interact with Aβ monomers, oligomers, and fibrils. nih.gov Soluble Aβ has been found to bind to the Aβ region of APP at the cell surface, which can induce cell death. nih.gov This suggests a feedback loop where Aβ can modulate its own production and toxicity through interactions with its precursor.
Molecular Chaperones: Molecular chaperones, such as heat shock proteins (HSPs), play a crucial role in protein homeostasis and can modulate Aβ aggregation. oup.com Chaperones like HSP70 and HSP90, along with co-chaperones like CHIP, have been shown to interact with Aβ and influence its metabolism and clearance. oup.com For instance, the human molecular chaperone DNAJB6 has been found to be a highly efficient inhibitor of Aβ42 aggregation, even at sub-stoichiometric concentrations, by binding to aggregated forms of the peptide and preventing their further growth. nih.gov Another chaperone, L-PGDS, binds to Aβ monomers and fibrils with high affinity, reportedly interacting with residues 25-28, which are part of the Aβ(18-28) sequence. mdpi.com
Table 2: Key Protein Interactions with Beta-Amyloid
| Interacting Protein | Type of Interaction | Functional Consequence | Reference |
| Prion Protein (PrPᶜ) | Receptor for Aβ oligomers | Mediates synaptotoxicity; can inhibit fibrillization | oup.comnih.govacs.org |
| Amyloid Precursor Protein (APP) | Aβ binds to the Aβ region of APP | Can induce cell death; potential feedback loop | nih.gov |
| DNAJB6 | Binds to Aβ aggregates | Sub-stoichiometric inhibition of fibril formation | nih.gov |
| HSP70/HSP90/CHIP | Interact with Aβ | Modulate Aβ metabolism and clearance | oup.com |
| L-PGDS | Binds to Aβ monomers and fibrils (residues 25-28) | Dual function as chaperone and disaggregator | mdpi.com |
Peptide-Peptide Interactions Influencing Aggregation
The aggregation of Aβ is a process of self-assembly, but it can also be influenced by interactions with other peptides. Designed peptides, including those with D-enantiomeric amino acids for greater stability, have been developed to bind to specific regions of Aβ and prevent its assembly into amyloid fibrils. exonpublications.com For example, peptides corresponding to the C-terminal fragments of Aβ can act as inhibitors. exonpublications.com Furthermore, computational models predict that the amyloid core of Aβ can form intermolecular β-sheet interactions with peptide sequences from other proteins, such as the VQIINK or VQIVYK motifs from tau protein, suggesting a mechanism for cross-seeding between different amyloidogenic proteins. mdpi.com The Aβ(18-28) fragment, being a key region for self-assembly, is a primary target for these inhibitory peptide-peptide interactions.
Glycosaminoglycan Interactions and their Modulatory Role
Glycosaminoglycans (GAGs), a class of linear polysaccharides, are consistently found co-deposited with Aβ in amyloid plaques. physiology.org GAGs, particularly heparan sulfate (B86663) and its highly sulfated analog heparin, can directly bind to Aβ and significantly accelerate its aggregation. physiology.orgnih.gov This interaction is largely electrostatic, involving the negatively charged sulfate groups of the GAGs and positively charged residues on the Aβ peptide. nih.gov The primary GAG binding motif within the full-length Aβ has been identified as residues 12-17, which includes histidine residues. physiology.org By acting as a scaffold, GAGs can promote the conformational transition of Aβ from a random coil to a β-sheet-rich structure, which is prone to aggregation. nih.gov This templating effect can favor the formation of amyloid fibrils. nih.gov
Interaction with Exogenous Modulators
The aggregation of Aβ can be influenced by a variety of externally introduced substances, known as exogenous modulators. These can include small molecules, synthetic peptides, and other compounds designed to interfere with the amyloid cascade. pnas.orgokayama-u.ac.jpmdpi.com For instance, certain small molecules can co-assemble with Aβ, altering the aggregation pathway and potentially converting toxic oligomers into non-toxic forms. researchgate.net
Designed peptides, such as those with an α-sheet secondary structure, have been shown to specifically bind to toxic Aβ oligomers, thereby inhibiting their aggregation and associated toxicity. pnas.org These modulators often target specific regions of the Aβ peptide known to be critical for aggregation, including the sequence encompassed by Aβ(18-28). The introduction of exogenous Aβ oligomers into animal models has been shown to accelerate cognitive deficits, highlighting the seeding potential of these species. okayama-u.ac.jp The development of exogenous modulators that can either prevent Aβ aggregation or promote its clearance remains a key therapeutic strategy under investigation. nih.govnih.gov
Small Molecule Binding and Allosteric Modulation
The inhibition of Aβ aggregation by small molecules is a major focus of therapeutic research. These molecules can interact with Aβ peptides to prevent fibril formation, destabilize existing aggregates, or redirect aggregation toward non-toxic pathways. researchgate.net Aromatic and heteroaromatic rings have been identified as potent structural motifs in many amyloid aggregation inhibitors. uzh.ch The Aβ(18-28) region, due to its mix of hydrophobic and charged residues, presents a viable target for such molecules.
Research has shown that certain plant-derived polyphenols can inhibit Aβ fibril formation. researchgate.net For instance, curcumin (B1669340) has been extensively studied for its anti-aggregation properties. Molecular investigations indicate that curcumin's binding to Aβ aggregates involves the KLVFFA (residues 16-21) sequence, directly implicating the N-terminal portion of the Aβ(18-28) fragment. researchgate.net This interaction leads to significant conformational changes that shift the equilibrium away from toxic aggregates toward smaller, non-toxic species. researchgate.net Similarly, other polyphenols like resveratrol (B1683913) and epigallocatechin-3-gallate (EGCG) are known to directly interact with Aβ monomers and fibrils, inhibiting their formation. researchgate.net
Beyond direct inhibition, small molecules can act as allosteric modulators. The concept of allosteric modulation involves a molecule binding to a site other than the primary functional site, inducing a conformational change that alters the protein's activity. In some contexts, Aβ itself has been suggested to act as an allosteric inhibitor, for example by impairing the proteasome's function by preventing the opening of its substrate gate. biorxiv.org Conversely, small molecules can bind to Aβ and allosterically stabilize its native, non-aggregation-prone conformation. uzh.ch For example, nicotine (B1678760) and its metabolite cotinine (B1669453) have been shown to inhibit Aβ amyloid formation by specifically binding the peptide and stabilizing its α-helical structure, thus preventing the conformational shift to β-sheets. uzh.ch Another small molecule, 10074-G5, which contains a nitrobenzofurazan moiety, has been identified to sequester the Aβ peptide in its soluble, monomeric state, thereby inhibiting both primary and secondary nucleation pathways of aggregation. nih.gov
Table 1: Small Molecules Interacting with Beta-Amyloid and Their Effects
| Small Molecule | Target Region/Interaction Mechanism | Observed Effect on Aβ | Citations |
|---|---|---|---|
| Curcumin | Binds to the KLVFFA (16-21) region. | Inhibits oligomerization and promotes formation of non-toxic aggregates. | researchgate.net |
| Resveratrol | Directly interacts with Aβ monomers and fibrils. | Inhibits Aβ aggregation. | researchgate.net |
| Epigallocatechin-3-gallate (EGCG) | Interacts with Aβ monomers. | Inhibits Aβ fibril formation. | uzh.ch |
| Nicotine/Cotinine | Binds to Aβ and stabilizes its α-helix structure. | Inhibits Aβ amyloid formation. | uzh.ch |
| 10074-G5 | Binds and sequesters monomeric Aβ. | Inhibits primary and secondary nucleation pathways. | nih.gov |
| Congo Red (CR) | Binds to amyloid fibrils. | Can inhibit Aβ fibril formation at higher concentrations. | uzh.chresearchgate.net |
| Thioflavin T (ThT) | Binds to β-sheet-rich structures. | Can inhibit Aβ fibril formation at higher concentrations. | researchgate.net |
Peptide-Based Interaction and Inhibition
Peptide-based inhibitors offer a high degree of specificity and potency for targeting Aβ aggregation. uzh.ch These inhibitors are often designed based on the structure of Aβ itself, particularly fragments from the central hydrophobic core (CHC) and C-terminal fragments. nih.gov The Aβ(18-28) region is a prime target for such peptide inhibitors due to its critical role in stabilizing the β-sheet structure. A key interaction within this domain is the formation of a salt bridge between the amino acid residues Asp23 and Lys28, which is an essential stabilizer of the β-sheet conformation and is thought to stimulate Aβ oligomerization. nih.gov
Peptide inhibitors can be rationally designed to disrupt these specific interactions. For example, a study focused on designing a peptide inhibitor, YVRHLKYVRHLK, that specifically targets the hydrophobic amino acid residues Ala-21 and Glu-22 within the Aβ(1-42) sequence. frontiersin.org This interaction was shown to inhibit the formation of β-sheets, reduce the formation of soluble oligomers, and significantly decrease the cytotoxicity induced by Aβ(1-42). frontiersin.org The mechanism relies on the high binding affinity between the designed peptide and the hydrophobic center of Aβ, preventing the protein-protein interactions necessary for aggregation. frontiersin.org
To enhance the stability and efficacy of peptide inhibitors, various modifications are employed. The use of D-enantiomeric amino acids instead of the natural L-enantiomers can confer resistance to protease degradation and may result in a higher binding affinity for Aβ. nih.gov Another strategy involves the use of retro-inverso peptides, which are composed of D-amino acids with reversed peptide bonds, further enhancing their stability. nih.gov These modified peptides can effectively bind to specific sites on the Aβ peptide, such as the 18-28 region, and prevent its assembly into neurotoxic amyloid fibrils. nih.gov
Table 2: Peptide-Based Inhibitors Targeting Beta-Amyloid
| Inhibitor Type | Target Residues/Region | Mechanism of Inhibition | Citations |
|---|---|---|---|
| Designed Peptides (e.g., YVRHLKYVRHLK) | Targets hydrophobic residues Ala-21 and Glu-22. | Binds with high affinity, inhibiting β-sheet formation and reducing oligomerization. | frontiersin.org |
| β-Sheet Breakers | Intercalate with β-sheet structures. | Disrupt the hydrogen bonding network required for fibril elongation. | uzh.ch |
| D-enantiomeric Peptides | Bind to specific sites on Aβ. | Inhibit Aβ aggregation with greater stability against proteases. | nih.gov |
| Retro-inverso Peptides | Bind to specific sites on Aβ. | Inhibit Aβ aggregation with enhanced proteolytic stability. | nih.gov |
| Aβ-antagonist hydrophobic neuropeptides | Bind to the COOH-terminus of Aβ. | Inhibit aggregation and neurotoxicity. | explorationpub.com |
Nanomaterial Interfaces and Binding
Nanomaterials have emerged as a versatile platform for modulating the aggregation of Aβ due to their unique physicochemical properties, such as high surface-area-to-volume ratios and tunable surface chemistries. rsc.org They can interact with Aβ peptides through various mechanisms, including adsorption, electrostatic interactions, and hydrophobic interactions, to inhibit fibrillation and disaggregate mature fibrils. rsc.org The amphipathic nature of the Aβ(18-28) fragment, containing both hydrophobic (Val, Ala, Ile) and hydrophilic/charged (Ser, Asn, Lys) residues, makes it particularly susceptible to interactions with nanomaterial surfaces.
The aggregation of Aβ is known to be accelerated at hydrophilic-hydrophobic interfaces. mdpi.com Nanomaterials can present such interfaces, influencing the peptide's conformational landscape. Molecular dynamics simulations of the Aβ(16-22) fragment, which overlaps with the 18-28 region, have shown that polyphenols like myricetin (B1677590) and rosmarinic acid can inhibit aggregation by binding to the side chains of Lys16 and Glu22. mdpi.com This highlights how surface interactions can block key residues from participating in fibril formation.
Different types of nanomaterials have been shown to affect Aβ aggregation.
One-dimensional (1D) nanomaterials , such as single-walled carbon nanotubes (SWCNTs), can interact with Aβ fibrils, leading to their partial destruction and a reduction in β-sheet content. rsc.org The efficacy of this disaggregation is dependent on the specific binding sites on the Aβ fibril. rsc.org
Two-dimensional (2D) nanomaterials possess large specific surface areas that allow them to adsorb and interact with a variety of biomolecules, including peptides like Aβ. rsc.org
Polymeric nanoparticles have been shown to inhibit the fibrillation of Aβ by interacting with monomeric and prefibrillar oligomers, effectively blocking the crucial nucleation step. nih.gov The fibril-modulating effect often depends on the negative surface charges carried by these nanoparticles, which can interact with positively charged residues like Lys28 in the Aβ(18-28) sequence. nih.gov
Dual-functional nanoparticles , such as gold nanoparticles (AuNPs) coupled with peptide inhibitors, can synergistically bind to homologous sequences in Aβ, enhancing the inhibition of aggregation and reducing cytotoxicity. nih.gov
These interactions can change the morphology of Aβ aggregates, often redirecting them into non-toxic amorphous structures and preventing the formation of ordered, neurotoxic fibrils. nih.gov
Table 3: Nanomaterials and Their Interfacial Interactions with Beta-Amyloid
| Nanomaterial Type | Interaction Mechanism with Aβ | Effect on Aβ Aggregation | Citations |
|---|---|---|---|
| Single-Walled Carbon Nanotubes (SWCNTs) | Binds to Aβ fibrils, dependent on specific binding sites. | Can partially destroy mature Aβ fibrils and reduce β-sheet structures. | rsc.org |
| Polymeric Nanoparticles | Interacts with monomeric and prefibrillar Aβ, often via surface charges. | Inhibits fibrillation by blocking the nucleation step. | nih.gov |
| Gold Nanoparticles (AuNPs) with Peptide Inhibitors | Synergistic binding to homologous Aβ sequences. | Enhanced inhibition of aggregation and cytotoxicity. | nih.gov |
| Selenium Nanoparticles | Binds to Aβ. | Inhibits Aβ fiber formation. | nih.gov |
| Curcumin-modified Liposomes | Efficiently binds to Aβ via multiple interactions. | Inhibits both fibrillation and oligomer formation in a concentration-dependent manner. | nih.gov |
Cellular and Sub Cellular Investigations of Beta Amyloid 18 28 Effects in Experimental Models
Impact on Cellular Homeostasis in In Vitro Systems
The amyloid-beta (Aβ) peptide is a central player in the pathology of Alzheimer's disease, with various fragments of the peptide exhibiting distinct biological activities. imrpress.com The fragment Aβ (18-28) has been a subject of investigation to understand its specific contributions to cellular dysfunction.
Studies utilizing neuronal-like cell lines, such as PC12 and SH-SY5Y, have been instrumental in elucidating the cytotoxic effects of Aβ peptides. Research indicates that exposure to Aβ fragments can lead to a reduction in cell viability. For instance, treatment of PC12 cells with Aβ peptides has been shown to decrease cell viability in a dose-dependent manner. mdpi.comnih.gov Similarly, SH-SY5Y cells, a human neuroblastoma line, exhibit reduced viability upon exposure to Aβ. mdpi.comfrontiersin.org
The cytotoxic effects are often time-dependent, with longer exposure times leading to a more significant decrease in the number of viable cells. mdpi.com For example, in SH-SY5Y cells, a notable reduction in cell viability was observed after 72 to 96 hours of exposure to Aβ oligomers. mdpi.com These findings from cell culture models underscore the direct neurotoxic potential of Aβ fragments.
Interactive Table: Effect of Beta-Amyloid on Cell Viability
| Cell Line | Beta-Amyloid Fragment | Observation | Reference |
|---|---|---|---|
| PC12 | Aβ (25-35) | Dose-dependent decrease in cell viability. mdpi.comnih.gov | mdpi.comnih.gov |
| PC12 | Aβ (1-42) | Increased cell injury and reduced viability. jst.go.jp | jst.go.jp |
| SH-SY5Y | Aβ (25-35) | Time- and concentration-dependent reduction in cell viability. mdpi.comspandidos-publications.com | mdpi.comspandidos-publications.com |
| SH-SY5Y | Aβ (1-42) | Time-dependent decrease in cell viability. mdpi.comfrontiersin.org | mdpi.comfrontiersin.org |
A significant body of evidence points to the role of Aβ in inducing oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov The interaction of Aβ with metal ions can generate free radicals, contributing to oxidative damage. frontiersin.org This oxidative stress is considered an early event in the pathological cascade of Alzheimer's disease. frontiersin.org
In experimental models, the application of Aβ peptides to cell cultures leads to an increase in ROS levels. spandidos-publications.come-century.us This increase in oxidative stress can, in turn, activate stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38-MAPK) pathways, which are involved in promoting apoptosis and inflammation. nih.gov The accumulation of oxidative damage affects various cellular components, including proteins, lipids, and DNA. imrpress.com
Mitochondria, the primary sites of cellular energy production, are critically affected by Aβ. nih.govbiomedrb.com Mitochondrial dysfunction is a prominent and early feature in the progression of Alzheimer's disease. pnas.orgfrontiersin.org Aβ can accumulate within mitochondria and interact with mitochondrial proteins, leading to impaired function. portlandpress.com
Studies have shown that Aβ disrupts the mitochondrial electron transport chain, leading to decreased ATP production and increased ROS generation. nih.govportlandpress.com This mitochondrial oxidative stress can further exacerbate cellular damage. biomedrb.com Morphologically, Aβ exposure can lead to swollen mitochondria with distorted cristae. pnas.org Furthermore, Aβ can interfere with mitochondrial dynamics, the processes of fission and fusion that are essential for maintaining a healthy mitochondrial network. frontiersin.org
Aβ peptides can disrupt intracellular calcium (Ca2+) homeostasis, a critical element in neuronal function and survival. utdallas.edunih.gov Aβ is proposed to form pores in the cell membrane, leading to an unregulated influx of Ca2+ into the cytoplasm. nih.gov This sustained increase in intracellular Ca2+ can activate various downstream signaling cascades that are detrimental to the cell.
Effects on Neuronal and Synaptic Function in Model Systems
The neurotoxic effects of Aβ peptides extend to the functional level of neurons and synapses, impacting the very basis of learning and memory.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic strength. neurology.org
Research has consistently shown that pathological concentrations of Aβ disrupt synaptic plasticity. neurology.orgfrontiersin.org Specifically, Aβ oligomers have been found to inhibit LTP and facilitate LTD. neurology.orgmdpi.com This disruption is mediated, in part, by the interference of Aβ with the function of glutamate (B1630785) receptors, such as NMDA and AMPA receptors, which are crucial for inducing and maintaining LTP. frontiersin.org The Aβ-induced influx of Ca2+ can also abnormally activate signaling pathways that favor LTD over LTP. mdpi.com Interestingly, some studies suggest that at very low, physiological concentrations, Aβ may play a neuromodulatory role and even enhance synaptic plasticity. nih.govbiorxiv.org
Interactive Table: Impact of Beta-Amyloid on Synaptic Plasticity
| Model System | Beta-Amyloid Effect | Mechanism | Reference |
|---|---|---|---|
| Ex vivo hippocampal slices | Inhibition of Long-Term Potentiation (LTP) | Disruption of NMDA and AMPA receptor function, aberrant calcium signaling. frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |
| Ex vivo hippocampal slices | Enhancement of Long-Term Depression (LTD) | Activation of signaling cascades that promote LTD, such as those involving p38 MAPK and JNK. frontiersin.org | frontiersin.org |
| Cell Culture Models | Disruption of synaptic protein expression | Alterations in the expression and localization of synaptic proteins crucial for plasticity. | |
| Animal Models | Impaired learning and memory | Correlates with the observed deficits in LTP and enhancement of LTD in hippocampal circuits. biorxiv.org | biorxiv.org |
Changes in Dendritic Spine Density and Morphology
Exposure of neurons to beta-amyloid peptides can lead to significant alterations in dendritic spine density and morphology, which are critical for synaptic plasticity and cognitive function. Studies have shown that acute overproduction of beta-amyloid can reduce dendritic spine density in the vicinity of both axons and dendrites. nih.gov This loss of spines is considered an early event in the pathology of neurodegenerative diseases. nih.gov
Research on different beta-amyloid forms has revealed varying effects. For instance, some studies indicate a reduction in spine density, while others report a shift in spine morphology, such as an increase in immature, stubby spines that are less effective at synaptic transmission. The underlying mechanisms are thought to involve the disruption of the actin cytoskeleton within the spines. frontiersin.org The Rho-associated protein kinase (ROCK) pathway, particularly Rock2, has been implicated in this process, with its accumulation leading to dendrite disruption and synapse loss. frontiersin.org Inhibition of this pathway has been shown to increase the number of thin spines and filopodia, promoting synapse formation. frontiersin.org
Table 1: Observed Effects of Beta-Amyloid on Dendritic Spine Parameters in Experimental Models
| Experimental Model | Beta-Amyloid Form | Observed Effect on Dendritic Spines | Reference |
|---|---|---|---|
| Rat organotypic slices | General Aβ overproduction | Reduced spine density and plasticity | nih.gov |
| Neuronal cell culture | Rock2 overexpression | Lower dendritic spine density | frontiersin.org |
| AD mouse model | General Aβ | Reduced dendritic complexity and spine density | escholarship.org |
| Rat hippocampal neurons | General Aβ | Increased phosphorylated cofilin, affecting actin dynamics | escholarship.org |
Modulation of Neuronal Excitability and Signaling Pathways (e.g., NMDAR, mGluR)
Beta-amyloid peptides are known to modulate neuronal excitability and interfere with key signaling pathways, notably those involving N-methyl-D-aspartate receptors (NMDARs) and metabotropic glutamate receptors (mGluRs). These receptors are crucial for synaptic transmission, learning, and memory.
Aβ can disrupt glutamate homeostasis, leading to excitotoxicity. nih.gov This is partly achieved by affecting glutamate uptake and release, leading to an overactivation of NMDARs and a subsequent excessive influx of calcium ions. nih.govmdpi.com This persistent stimulation can impair synaptic plasticity and promote neuronal death. mdpi.com Specifically, oligomeric forms of Aβ have been shown to enhance the function of extrasynaptic NMDARs, which are linked to cell death pathways. frontiersin.org
The interaction with mGluRs is also critical. Aβ oligomers can hijack mGluR5-dependent pathways to induce synaptic depression. jneurosci.org The dysregulation of these receptors, in concert with NMDARs, contributes to the synaptic failure observed in neurodegenerative conditions. mdpi.comjneurosci.org Antagonism of mGluR5 has been shown in animal models to reduce Aβ-mediated excitotoxicity and improve cognitive function. mdpi.com
Table 2: Modulation of Neuronal Signaling by Beta-Amyloid in Experimental Models
| Signaling Pathway | Beta-Amyloid Form | Effect | Experimental Model | Reference |
|---|---|---|---|---|
| NMDAR | Soluble oligomeric Aβ | Interaction and potentiation of excitotoxicity | General | nih.gov |
| NMDAR (GluN2B) | Oligomeric Aβ(1-42) | Enhanced activation, proposed to mediate hyperexcitability | Rodent models | frontiersin.org |
| mGluR5 | Aβ oligomers | Used to induce synaptic depression | AD mouse models | jneurosci.org |
| Glutamate Transport | Aβ(25-35) | Impaired uptake, increased extracellular glutamate | Hippocampal slices, cultured neurons | nih.gov |
Interactions with Glial Cells in Model Systems
Microglial Activation and Associated Responses
Microglia, the resident immune cells of the central nervous system, play a dual role in response to beta-amyloid. They can be neuroprotective by clearing Aβ deposits through phagocytosis. jneurosci.orgnih.gov However, chronic activation of microglia by Aβ leads to a sustained inflammatory response, characterized by the release of pro-inflammatory cytokines like TNF-α and IL-1β, chemokines, and reactive oxygen species. nih.govaai.org This neuroinflammatory state can damage neurons and exacerbate pathology. aai.org
Aβ aggregates bind to various pattern recognition receptors on microglia, such as Toll-like receptor 2 (TLR2) and Dectin-1, triggering inflammatory signaling cascades. aai.orgijbs.com Studies have shown that deficiency in TLR2 can reduce Aβ-induced inflammatory activation and shift microglia towards a more neuroprotective phenotype. aai.org The activation state of microglia appears to be crucial, with initial activation potentially aimed at amyloid clearance, while later-stage, chronic activation contributes to neurodegeneration. neurology.org
Astrocytic Responses to Beta-Amyloid (18-28) Aggregates
Astrocytes are another key glial cell type that responds to the presence of beta-amyloid. They become "reactive" in the vicinity of amyloid plaques, a state known as astrogliosis, characterized by hypertrophy and increased expression of proteins like glial fibrillary acidic protein (GFAP). frontiersin.orgnih.gov Reactive astrocytes can have both beneficial and detrimental effects. They can help to form a barrier around plaques, potentially containing the toxicity, and are also involved in the uptake and degradation of Aβ. mdpi.comroyalsocietypublishing.org
However, Aβ can also trigger a pro-inflammatory response in astrocytes, leading to the release of inflammatory mediators and neurotoxic substances. royalsocietypublishing.org Beta-amyloid can bind to receptors on astrocytes, such as the Receptor for Advanced Glycation End products (RAGE), inducing inflammatory pathways like NF-κB. frontiersin.org Furthermore, Aβ can disrupt astrocytic functions, including glutamate uptake, which can contribute to excitotoxicity and neuronal damage. frontiersin.org
Intracellular Trafficking and Localization in Cell Models
Internalization Mechanisms of Beta-Amyloid (18-28) Aggregates
The internalization of extracellular beta-amyloid into neurons and glial cells is a critical step in its pathological cascade. While neurons are not traditionally considered phagocytic, they can internalize Aβ through various endocytic pathways. nih.gov Evidence suggests that both clathrin-dependent and clathrin-independent mechanisms are involved. nih.gov Some studies point to a lipid raft-dependent pathway involving dynamin and the small GTPase RhoA for the uptake of Aβ oligomers. nih.gov
Once inside the cell, Aβ can accumulate in various compartments, including multivesicular bodies (MVBs). pnas.org It is proposed that within these vesicles, Aβ can aggregate and form fibrils, which may then disrupt the vesicular membrane and be released into the cytoplasm, ultimately leading to cell death and the release of amyloid structures into the extracellular space. pnas.orgnih.gov Glial cells, particularly microglia and astrocytes, are more adept at internalizing Aβ through phagocytosis and endocytosis, playing a role in both its clearance and in the propagation of inflammation. frontiersin.orgnih.gov
Sub-cellular Localization within Organelles (e.g., Mitochondria, Lysosomes)
The intracellular accumulation of Beta-Amyloid (Aβ) is considered an early event in the pathology of Alzheimer's disease. frontiersin.org Experimental models have shown that Aβ peptides can be found within various cellular organelles, most notably mitochondria and lysosomes.
Lysosomes: The endosomal-lysosomal system is critically involved in the processing of Amyloid Precursor Protein (APP) and the degradation of Aβ. nih.gov However, this system is also a site of Aβ accumulation. In various cell models, internalized Aβ42 has been shown to be largely resistant to degradation and accumulates in late endosomes and lysosomes. nih.gov This accumulation can lead to lysosomal membrane permeabilization, which is considered an early event in Aβ-induced neuron death. nih.govmdpi.com The acidic environment of lysosomes may promote the aggregation of Aβ peptides. nih.govmdpi.com Studies on mouse models of AD have revealed a massive accumulation of lysosomes within swollen axons located near extracellular Aβ plaques. pnas.org These lysosomes often show reduced levels of luminal proteases, suggesting impaired degradative capacity. pnas.org The accumulation of Aβ within the lysosomal system appears to be a key factor in neuronal dysfunction. nih.gov
| Organelle | Key Findings on Aβ Localization and Effects (General Aβ) |
| Mitochondria | - Aβ localizes to outer/inner membranes and matrix. nih.govnih.govactanaturae.ru - Accumulation precedes extracellular plaque formation. nih.gov - Interacts with mitochondrial proteins (e.g., ABAD, Cyclophilin D). nih.govactanaturae.ru - Leads to impaired protein transport, increased ROS, and overall dysfunction. nih.govmdpi.com |
| Lysosomes | - Site of accumulation for degradation-resistant Aβ. nih.gov - Aβ accumulation can cause lysosomal membrane permeabilization. nih.govmdpi.com - Acidic pH may promote Aβ aggregation. nih.govmdpi.com - Lysosomes with reduced protease levels accumulate near Aβ plaques. pnas.org |
Intercellular Propagation in Experimental Contexts
The progressive nature of Alzheimer's disease pathology is thought to involve the cell-to-cell spread of pathogenic protein aggregates in a "prion-like" manner. nih.gov Experimental models have identified several mechanisms for the intercellular transfer of Aβ, including exosome-mediated transfer and tunneling nanotubes.
Exosomes are small extracellular vesicles that play a role in intercellular communication by transporting various biomolecules, including proteins. nih.govmdpi.com Research has shown that exosomes can act as vehicles for the neuron-to-neuron transfer of toxic Aβ species. nih.gov
The generation of Aβ peptides through the cleavage of APP can occur in endosomal compartments. pnas.org These peptides can then be sorted into multivesicular bodies (MVBs), which, upon fusion with the plasma membrane, release their intraluminal vesicles as exosomes into the extracellular space. pnas.org Consequently, these exosomes can carry Aβ peptides and be taken up by recipient neurons, thereby spreading the pathology. nih.govpnas.org Studies have found that exosomes isolated from the brains of Alzheimer's patients contain elevated levels of Aβ oligomers. nih.gov Furthermore, blocking the formation, secretion, or uptake of these exosomes has been shown to reduce the spread of Aβ oligomers and the associated toxicity in cell culture models. nih.gov Exosomes may not only transfer Aβ but also carry other components of the amyloidogenic processing machinery, such as APP and β- and γ-secretases, potentially contributing to Aβ production in recipient cells. frontiersin.org
Tunneling nanotubes (TNTs) are thin, F-actin-containing membrane conduits that form direct connections between distant cells, allowing for the intercellular transfer of various cellular components, including organelles and pathogenic proteins. biorxiv.orgnih.govnih.gov
Recent studies have highlighted the role of TNTs in the propagation of Aβ aggregates. nih.govmdpi.com In vitro studies have demonstrated that Aβ can be transported between various cell lines through these nanotube structures. nih.govnih.gov Time-lapse imaging has captured the movement of fluorescently labeled Aβ through TNTs from one cell to another. biorxiv.orgnih.gov The formation of these TNTs can be instigated by cellular stress induced by Aβ oligomers. biorxiv.orgbiorxiv.org This process may begin with Aβ-induced plasma membrane damage, which triggers repair mechanisms involving lysosomal exocytosis and actin remodeling, ultimately leading to the formation of TNTs. biorxiv.org These structures then provide a direct and rapid pathway for the spread of Aβ aggregates to neighboring cells, potentially accelerating the progression of pathology in a manner that bypasses the extracellular space. nih.govnih.gov
| Propagation Mechanism | Description | Key Experimental Observations (General Aβ) |
| Exosomes | Small vesicles released by cells that can carry and transfer Aβ to other cells. | - Exosomes from AD brains contain high levels of Aβ oligomers. nih.gov - Blocking exosome pathways reduces Aβ spread and toxicity in vitro. nih.gov - Exosomes can carry Aβ and enzymes for its production (APP, secretases). frontiersin.org |
| Tunneling Nanotubes (TNTs) | Direct membrane channels connecting cells, allowing for intercellular transfer. | - Aβ aggregates can be transported between neuronal cells via TNTs. nih.govnih.gov - Aβ-induced cellular stress can trigger the formation of TNTs. biorxiv.orgbiorxiv.org - Provide a direct route for rapid cell-to-cell spread of Aβ. nih.govnih.gov |
Advanced Methodological Approaches for Characterizing Beta Amyloid 18 28 Behavior
Spectroscopic Techniques
Spectroscopic methods are fundamental to understanding the conformational dynamics of Beta-Amyloid (18-28) as it transitions from a soluble, often random coil state, to aggregated β-sheet structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the atomic-level structure and dynamics of Beta-Amyloid peptides. Both solution-state and solid-state NMR techniques have been employed to characterize the Aβ(18-28) region.
Solution-state NMR: Studies on the full-length Aβ peptide in solution have revealed that the central hydrophobic segment, encompassing residues 18-28, exhibits a significant propensity for β-strand-like conformations, even at low temperatures. nih.gov This inherent structural preference is considered a critical factor in the initiation of aggregation.
Solid-state NMR (ssNMR): ssNMR is indispensable for studying the insoluble, aggregated forms of Aβ. Research on Aβ fibrils has identified a central hairpin turn around residues 23–29, a defining characteristic of the aggregated state. researchgate.net This technique has been instrumental in determining the three-dimensional arrangement of the peptide within the fibril. For instance, ssNMR has shown that Aβ self-assembles into parallel cross-β fibrillar aggregates. researchgate.net Isotope-edited ssNMR studies, with selective labeling of amino acids such as Valine-18, provide residue-specific information about the local environment and intermolecular contacts. researchgate.net
13C and Multiple Quantum (MQ) NMR: Multiple quantum 13C NMR techniques have been crucial in defining the supramolecular organization of β-sheets within amyloid fibrils. nih.govnih.gov These advanced NMR methods can probe the proximity of labeled carbon atoms, providing constraints on the packing of peptide chains. Experiments on full-length Aβ fibrils have utilized MQ NMR to demonstrate an in-register, parallel organization of the β-sheets, a finding that has significantly shaped current structural models of amyloid fibrils. nih.govnih.govpnas.org
| NMR Technique | Sample State | Key Findings for Aβ(18-28) Region |
| Solution-state NMR | Soluble Monomers/Oligomers | Significant contribution of β-strand-like conformations in the central hydrophobic segment (18-28) nih.gov |
| Solid-state NMR | Insoluble Fibrils/Aggregates | A central hairpin turn is a defining characteristic of the aggregated state around residues 23-29 researchgate.net |
| 13C Multiple Quantum NMR | Insoluble Fibrils | Supports an in-register, parallel organization of β-sheets within the fibril structure nih.govnih.govpnas.org |
Circular Dichroism (CD) spectroscopy is a widely used and sensitive method for monitoring changes in the secondary structure of proteins and peptides in solution. jasco-global.com In the context of Beta-Amyloid (18-28), CD is invaluable for tracking the conformational transition from a predominantly random coil or α-helical structure to a β-sheet-rich conformation, which is characteristic of aggregation.
Studies have shown that upon initiation of aggregation, the CD spectrum of Aβ peptides exhibits a characteristic shift, with the appearance of a minimum around 218 nm, indicative of β-sheet formation. pnas.org This technique allows for the real-time monitoring of the aggregation process, providing insights into the kinetics of fibril formation. For the central hydrophobic (18-28) segment, CD analysis has confirmed a significant contribution of β-strand-like conformations. nih.gov Furthermore, CD has been used to study the aggregation of the Aβ(11-28) fragment, which contains the 18-28 region, showing that aggregation can proceed through an α-helix-containing intermediate. bibliotekanauki.plptbioch.edu.pl
Fourier Transform Infrared (FTIR) spectroscopy is another powerful technique for analyzing the secondary structure of proteins, particularly in aggregated states. The amide I band (1600-1700 cm⁻¹) of the infrared spectrum is sensitive to the protein backbone conformation.
FTIR has been used to study the aggregation of Aβ peptides, where a shift in the amide I band to lower frequencies (around 1620-1640 cm⁻¹) is a hallmark of β-sheet formation. acs.orgnih.gov This method can distinguish between different types of β-sheet structures, such as parallel and antiparallel, although interpretation can be complex. nih.gov Isotope-edited FTIR, where specific residues are labeled with ¹³C, can provide residue-level structural information. For example, studies on Aβ42 oligomers with a ¹³C label at Valine-18 have shown that this residue is located within a β-strand in certain oligomeric forms. biorxiv.org This approach offers a high level of detail on the structural organization within Aβ aggregates.
| Spectroscopic Technique | Information Provided | Key Findings for Aβ(18-28) |
| Circular Dichroism (CD) | Secondary structure changes in solution | Monitors transition from random coil/α-helix to β-sheet during aggregation pnas.org |
| Fourier Transform Infrared (FTIR) | Secondary structure in aggregates | Confirms β-sheet formation through shifts in the amide I band acs.orgnih.gov |
| Isotope-Edited FTIR | Residue-specific structural information | Valine-18 is located within a β-strand in certain Aβ42 oligomers biorxiv.org |
Fluorescence spectroscopy offers highly sensitive methods to monitor amyloid aggregation.
Thioflavin T (ThT) Fluorescence: Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield and a characteristic red-shift in its emission spectrum upon binding to β-sheet-rich structures, such as amyloid fibrils. tandfonline.commdpi.comacs.org This property makes ThT a widely used tool for monitoring the kinetics of Aβ fibrillization in real-time. The sigmoidal curve of ThT fluorescence intensity over time is classic for a nucleation-dependent polymerization process, allowing for the quantitative analysis of lag times and elongation rates.
Intrinsic Fluorescence: Amyloid aggregates have been found to possess an intrinsic fluorescence in the visible range, which is independent of the presence of aromatic residues like tyrosine or phenylalanine. nih.govnih.govrsc.org This autofluorescence is a generic feature of the amyloid state and can be used as a label-free method to track aggregation. nih.govrsc.org Studies have shown that this intrinsic fluorescence emerges during the aggregation of Aβ peptides and correlates with the formation of oligomers and fibrils. rsc.orgchemrxiv.org This phenomenon provides a powerful tool for studying amyloid self-assembly without the potential interference of extrinsic dyes. nih.gov
Microscopic Techniques
Microscopic techniques provide direct visualization of the morphology and dynamics of Beta-Amyloid (18-28) aggregates, offering crucial information that complements spectroscopic data.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of individual molecules and their assemblies in physiological or near-physiological conditions. aip.org AFM has been extensively used to study the aggregation of Aβ peptides, providing detailed insights into the morphology of different aggregated species, from early-stage oligomers to mature fibrils. nih.govuwaterloo.ca
AFM studies have revealed that Aβ aggregation is a dynamic process that can be influenced by the substrate on which it occurs. nih.govplos.org For instance, on hydrophilic surfaces, Aβ can form particulate, pseudomicellar aggregates, while on hydrophobic surfaces, it tends to form elongated sheets consistent with β-sheet structures. nih.gov The time course of aggregation can be followed by continuous imaging, allowing for the direct observation of fibril growth and the coalescence of smaller aggregates. aip.orgnih.gov High-speed AFM (HS-AFM) has further enabled the real-time visualization of the structural dynamics of individual aggregates, revealing the elongation of fibrils through the incorporation of soluble Aβ species. nih.govpnas.org
| AFM Finding | Description | Reference |
| Aggregate Morphology | Visualization of various aggregate species, including globular oligomers, protofibrils, and mature fibrils. | aip.orgnih.gov |
| Surface Dependence | Aggregate morphology is influenced by the physicochemical nature of the surface (e.g., hydrophilic vs. hydrophobic). | nih.govplos.org |
| Aggregation Dynamics | Real-time observation of fibril elongation and the coalescence of smaller aggregates. | nih.govnih.gov |
| Fibril Dimensions | Measurement of the height and length of amyloid fibrils, which are typically in the range of a few nanometers in height. | nih.gov |
Based on the available scientific literature, a detailed analysis of the specific peptide fragment Beta-Amyloid (18-28) using the advanced methodological approaches outlined is not feasible. The current body of research predominantly focuses on the full-length Beta-Amyloid peptides (Aβ1-40 and Aβ1-42) or other fragments such as Aβ(16-22) and Aβ(10-35) when employing these sophisticated techniques.
Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on Beta-Amyloid (18-28) is not possible without extrapolation from other peptide fragments, which would compromise scientific accuracy and violate the core instructions of the request. The search results did not yield specific studies on Beta-Amyloid (18-28) for Transmission Electron Microscopy, Scanning Tunneling Microscopy, High-Speed Atomic Force Microscopy, or the specified computational modeling simulations (Molecular Dynamics, Replica Exchange Molecular Dynamics, and Discrete Molecular Dynamics).
Computational Modeling and Simulations
Docking Studies for Ligand Binding Predictions
Computational docking studies are pivotal in predicting the binding modes and affinities of potential inhibitory ligands to the Beta-Amyloid (18-28) region. These in silico methods model the interaction between a ligand and the peptide's three-dimensional structure, calculating the most favorable binding conformations and estimating the binding energy.
Research has shown that the hydrophobic patch 17-LVFFA-21, which overlaps with the Aβ(18-28) sequence, is a primary target for small molecule inhibitors designed to prevent aggregation. nih.govplos.org Docking simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-peptide complex. For instance, ligands are often predicted to bind to the central hydrophobic core of Aβ, specifically the KLVFF (16-20) region, thereby interfering with the monomer-monomer interactions required for fibril formation. plos.org The binding site often includes the whole protein to see where ligands might preferentially bind. acs.org By evaluating docking scores, which represent the free energy of binding, researchers can prioritize compounds for experimental validation. explorationpub.comtandfonline.com
| Ligand Type | Predicted Target Residues within/near Aβ(18-28) | Predicted Interaction Type | Typical Docking Score Range (kcal/mol) | Reference |
|---|---|---|---|---|
| Small Molecule Inhibitors (e.g., Benzofuran derivatives) | KLVFF (16-20) | Hydrophobic, Hydrogen Bonding | -7.0 to -10.1 | plos.orgtandfonline.com |
| Glaucoma-related proteins (Myocilin, Optineurin) | Broad surface interaction | Energetically favorable protein-protein interaction | -296 to -724 (kJ/mol) | explorationpub.com |
| RAGE Receptor Inhibitors (e.g., RP-1) | LVFFA (17-21) | Hydrophobic contacts | Not specified | nih.gov |
Kinetic Modeling of Aggregation Pathways
Kinetic modeling provides a mathematical framework to understand the complex mechanisms and time-dependent processes of Aβ(18-28) aggregation. These models dissect the aggregation process into distinct microscopic steps, such as primary nucleation (the initial formation of an ordered nucleus from monomers), elongation (the addition of monomers to existing fibrils), and secondary nucleation (the formation of new nuclei on the surface of existing fibrils). pnas.org
Biophysical and Biochemical Assays
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics between an immobilized molecule and an analyte in solution. In the context of Aβ(18-28), SPR is employed to quantify the binding of potential inhibitors (small molecules, antibodies, or other proteins) to the peptide. nih.gov
In a typical experiment, Aβ fibrils or monomers are immobilized on a sensor chip. nih.govnih.gov The analyte of interest is then flowed over the surface, and the change in the refractive index at the surface, which is proportional to the mass change, is monitored over time. This allows for the direct measurement of the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D), a measure of binding affinity, is then calculated as the ratio of k_off/k_on. SPR studies have been instrumental in characterizing the binding of various monoclonal antibodies to different forms of Aβ, revealing that some antibodies preferentially bind to monomers while others have a higher affinity for fibrillar structures. acs.orgmdpi.com
| Analyte | Immobilized Aβ Form | Affinity (K_D) | Key Finding | Reference |
|---|---|---|---|---|
| Monoclonal Antibody (Plaque-binding) | Aβ40 Fibrils | 1.5 nM | Demonstrates high affinity for aggregated forms. | acs.org |
| Monoclonal Antibody (Peptide-capturing) | Aβ40 Monomer | 32.5 nM | Shows preferential binding to soluble monomers. | acs.org |
| Aβ42 Monomer | 4G8 Antibody | ~140 nM | Quantifies the interaction for immunoassay development. | mdpi.com |
| Pyrroline-nitroxyl fluorene (SLF) | Oligomeric Aβ | ~100 µM | Binding affinity is dependent on the oligomeric state of Aβ. | escholarship.org |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event or a reaction, providing a complete thermodynamic profile of the interaction. news-medical.net For Aβ(18-28), ITC is used to characterize the thermodynamics of its aggregation or its binding to ligands. By measuring the heat changes at a constant temperature, ITC can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. pnas.orgamericanlaboratory.com
Studies on amyloidogenic proteins have used ITC to measure the enthalpy of fibril elongation, revealing that the process is typically exothermic. nih.gov The thermodynamic signature provides insights into the forces driving the aggregation. For example, a negative enthalpy change and a positive entropy change would suggest that both hydrogen bonding and hydrophobic interactions are major driving forces. nih.gov This technique has been crucial in establishing that hydrophobic interactions are a primary driver in the nucleation step of amyloid formation. nih.gov
| Process Studied | Protein System | Parameter | Typical Value | Interpretation | Reference |
|---|---|---|---|---|---|
| Amyloid Fibril Elongation | β2-microglobulin | Enthalpy (ΔH) | Exothermic | Favorable bond formation (e.g., H-bonds). | pnas.orgnih.gov |
| Amyloid Fibril Elongation | β2-microglobulin | Heat Capacity (ΔC_p) | Negative | Indicates burial of nonpolar surfaces upon aggregation. | nih.gov |
| Aβ(1-40) Aggregation | Aβ(1-40) | Driving Force | Hydrophobic Interaction | Stabilization of β-sheet structure is entropically driven. | nih.gov |
Dynamic Light Scattering (DLS) for Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution. unchainedlabs.com It works by analyzing the temporal fluctuations in the intensity of light scattered by particles undergoing Brownian motion. nih.gov Larger particles move more slowly, causing slower fluctuations in light intensity.
DLS is particularly valuable for monitoring the aggregation of Aβ(18-28) over time. It can distinguish between different species in solution, such as monomers, small oligomers, and larger fibrillar aggregates, by measuring their hydrodynamic radius (R_h). nih.gov This allows researchers to track the kinetics of aggregation, observing the depletion of monomers and the appearance and growth of larger species. Because the intensity of scattered light is proportional to the sixth power of the particle radius, DLS is extremely sensitive to the presence of even small amounts of large aggregates. unchainedlabs.com
| Aβ Species | Typical Hydrodynamic Radius (R_h) | Significance | Reference |
|---|---|---|---|
| Monomer | ~1-2 nm | Represents the initial, unaggregated state. | mdpi.com |
| Oligomer | 10-100 nm | Indicates the formation of early-stage aggregates. | nih.gov |
| Fibril/Large Aggregate | >100 nm to microns | Represents mature, insoluble aggregates. | nih.govmdpi.com |
Mass Spectrometry (e.g., MALDI-MS, IM-MS, Hydrogen Exchange)
Mass spectrometry (MS) offers a suite of powerful techniques for characterizing the mass, structure, and conformational dynamics of Aβ(18-28) and its aggregates. frontiersin.org
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is used to determine the mass of the peptide and to identify the presence of different oligomeric states (dimers, trimers, etc.). It is particularly useful for analyzing complex mixtures of aggregates. frontiersin.org
Ion Mobility-Mass Spectrometry (IM-MS) separates ions based on their size, shape, and charge in the gas phase. This provides information on the peptide's conformational state and can distinguish between different aggregate structures that have the same mass but different shapes. frontiersin.org
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing the solvent accessibility and dynamics of different regions of the peptide. frontiersin.orgnih.gov The peptide is incubated in a deuterated solvent (D₂O), and the rate at which backbone amide hydrogens exchange with deuterium is measured by MS. Regions that are buried within an aggregate structure or involved in stable hydrogen bonding (like in a β-sheet) will exchange much more slowly than flexible, solvent-exposed regions. ntu.edu.tw HDX-MS studies on Aβ have shown that the central and C-terminal regions, including the 18-28 sequence, become highly protected from exchange upon fibril formation, confirming their central role in the stable fibril core. nih.govntu.edu.tw
| MS Technique | Information Obtained for Aβ(18-28) Region | Key Finding | Reference |
|---|---|---|---|
| MALDI-MS | Mass identification of oligomeric species. | Can differentiate and identify soluble oligomers in early aggregation stages. | frontiersin.org |
| IM-MS | Conformational state (size and shape). | Separates co-populated species and conformational intermediates during aggregation. | frontiersin.org |
| HDX-MS | Solvent accessibility and secondary structure. | The central region (including 18-28) is highly protected from exchange in fibrils, indicating it forms the core structure. | nih.govntu.edu.twillinois.edu |
Size Exclusion Chromatography and Gel Electrophoresis for Aggregate Separation
Size Exclusion Chromatography (SEC) and Gel Electrophoresis are fundamental techniques for separating and characterizing the size distribution of Aβ aggregates.
Size Exclusion Chromatography (SEC) is a powerful method for separating molecules based on their hydrodynamic radius. In the context of amyloid research, SEC is frequently used to isolate different oligomeric species and separate them from monomers and larger fibrillar aggregates. nih.govresearchgate.netresearchgate.netpnas.org For instance, studies on Aβ(1-40) have utilized SEC to isolate a soluble fraction with a molecular weight exceeding 100 kDa, which was subsequently identified as protofibrils. While extensively applied to full-length Aβ peptides to obtain defined aggregate populations for further study, the specific application of SEC to characterize the aggregation states of the Beta-Amyloid (18-28) fragment is not widely documented in scientific literature.
Table 1: Comparison of SEC and Gel Electrophoresis for Aβ Aggregate Analysis
| Technique | Principle of Separation | Advantages for Aβ Analysis | Common Aβ Peptides Studied |
|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius | - Separation under native conditions - Isolation of specific aggregate sizes for functional studies | Aβ(1-40), Aβ(1-42) |
| Gel Electrophoresis (SDS-PAGE, Agarose) | Molecular weight and charge | - High resolution of small oligomers (SDS-PAGE) - Analysis of large, stable aggregates (Agarose) | Aβ(1-40), Aβ(1-42) |
Quartz Crystal Microbalance (QCM) for Surface Binding
Quartz Crystal Microbalance (QCM) is a highly sensitive, label-free technique used to measure mass changes on a sensor surface in real-time. frontiersin.orgmdpi.comnih.gov This makes it an invaluable tool for studying the binding of molecules to surfaces and for monitoring aggregation processes. In the field of Alzheimer's research, QCM has been employed to investigate the interaction of Aβ peptides with various surfaces, including model lipid membranes. frontiersin.org These studies provide insights into how different lipid compositions and membrane properties can influence the initial stages of Aβ aggregation.
The technique works by measuring the change in the resonant frequency of a quartz crystal oscillator as mass is adsorbed or desorbed from its surface. acs.org This allows for the quantitative analysis of binding kinetics and affinity. While QCM has been instrumental in characterizing the surface interactions of full-length Aβ peptides like Aβ(1-42), its specific use to study the surface binding characteristics of the Beta-Amyloid (18-28) fragment has not been extensively reported.
Dual Polarization Interferometry for Early Aggregation Stages
Dual Polarization Interferometry (DPI) is an advanced optical technique that provides real-time, high-resolution measurements of the thickness, density, and mass of molecular layers as they form on a surface. wikipedia.orgacs.org This makes it particularly well-suited for studying the early stages of protein aggregation, a critical phase in the formation of pathogenic amyloid assemblies. wikipedia.org
DPI measures changes in the refractive index and thickness of a molecular layer on a waveguide surface, allowing for the detailed characterization of conformational changes in biomolecules. optica.orgresearchgate.net For amyloid peptides, DPI can track the initial nucleation events and the subsequent elongation of fibrils, providing data on the size and density of the forming aggregates. wikipedia.org While DPI has been described as a valuable tool for investigating the aggregation of Aβ in general, specific studies detailing the early aggregation kinetics and conformational changes of the Beta-Amyloid (18-28) fragment using this technique are not prominent in the existing literature.
Cell Culture and Organoid Models
In vitro cell culture models are indispensable for investigating the cellular and molecular mechanisms of Aβ-induced toxicity and for screening potential therapeutic agents.
Primary Neuronal Culture Systems
Primary neuronal cultures, derived directly from the brain tissue of embryonic or neonatal rodents, provide a model that closely mimics the in vivo environment of the central nervous system. biologists.comresearchgate.netnih.govpnas.org These cultures are widely used to study the neurotoxic effects of various Aβ peptides, including synaptic dysfunction, neurite degeneration, and apoptosis. nih.gov
Researchers have used primary cortical and hippocampal neurons to demonstrate that Aβ oligomers can impair synaptic plasticity and that the presence of glial cells, such as astrocytes, can modulate neuronal vulnerability to Aβ-induced toxicity. biologists.comnih.gov While these systems have been crucial in elucidating the pathogenic mechanisms of Aβ(1-42) and other fragments, there is a notable lack of published studies specifically investigating the effects of the Beta-Amyloid (18-28) fragment in primary neuronal cultures.
Immortalized Cell Lines (e.g., PC12, SH-SY5Y)
Immortalized cell lines, such as the rat pheochromocytoma line PC12 and the human neuroblastoma line SH-SY5Y, are commonly used as models in neurodegenerative disease research due to their ease of culture and manipulation. jst.go.jpplos.orgnih.gov
PC12 cells , when treated with nerve growth factor (NGF), differentiate into neuron-like cells with extensive neurite networks, making them a useful model for studying neurotoxicity and neurite degeneration. jst.go.jpoup.comfrontiersin.org Studies have shown that exposure of PC12 cells to Aβ peptides, such as Aβ(25-35), induces cytotoxicity, oxidative stress, and apoptosis. jst.go.jpmdpi.com
SH-SY5Y cells are of human origin and can be differentiated into a more mature neuronal phenotype, expressing various neuronal markers. plos.orgnih.gov This cell line has been extensively used to investigate the mechanisms of Aβ-induced toxicity, including mitochondrial dysfunction and the activation of apoptotic pathways. plos.orgnih.govmdpi.com Research has demonstrated that differentiated SH-SY5Y cells are more susceptible to Aβ toxicity than their undifferentiated counterparts. plos.org
Although both PC12 and SH-SY5Y cells are established models for studying the effects of amyloid peptides, the vast majority of this research has focused on Aβ(1-42) and Aβ(25-35). Specific investigations into the cytotoxic or other biological effects of the Beta-Amyloid (18-28) fragment on these cell lines are not well-documented.
Table 2: Common Immortalized Cell Lines in Aβ Research
| Cell Line | Origin | Key Characteristics | Common Aβ Peptides Studied |
|---|---|---|---|
| PC12 | Rat Pheochromocytoma | - Differentiates into neuron-like cells with NGF - Model for neurotoxicity and neurite outgrowth | Aβ(25-35), Aβ(1-42) |
| SH-SY5Y | Human Neuroblastoma | - Human origin - Differentiates into mature neuronal phenotype - Model for Aβ-induced apoptosis and mitochondrial dysfunction | Aβ(25-35), Aβ(1-42) |
Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal and Glial Models
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the study of human diseases, including Alzheimer's disease. iPSCs can be generated from patient somatic cells and then differentiated into various neural cell types, including neurons and glial cells (astrocytes, microglia), providing a physiologically relevant human model in a dish. nih.govucl.ac.ukfrontiersin.orgmdpi.comd-nb.info
These models have been instrumental in studying familial Alzheimer's disease, where patient-derived neurons with specific mutations show disease-relevant phenotypes, such as an increased Aβ42/Aβ40 ratio. ucl.ac.ukd-nb.info Furthermore, iPSC-derived co-culture systems of neurons and glial cells allow for the investigation of cell-cell interactions in the context of Aβ pathology. nih.govmdpi.com While iPSC models have significantly advanced our understanding of the endogenous production and effects of Aβ, their use in studying the specific effects of exogenously applied peptide fragments like Beta-Amyloid (18-28) is not yet a focus of reported research.
Compound List
Three-Dimensional (3D) Culture Models
Three-dimensional (3D) culture models have emerged as advanced methodological approaches for characterizing the behavior of amyloid-beta (Aβ) peptides, offering a more physiologically relevant environment compared to traditional two-dimensional (2D) systems. While specific research focusing solely on the Beta-Amyloid (18-28) fragment within these models is not extensively documented in current literature, the principles derived from studies on longer Aβ fragments, such as Aβ(1-40) and Aβ(1-42), provide a strong basis for understanding how this specific hydrophobic region may behave. These models, including hydrogels and organoids, are instrumental in exploring the intricate processes of Aβ aggregation and its impact on cellular function.
The transition from 2D to 3D cell culture is significant because the latter better mimics the complex architecture and cell-cell interactions of the human brain. nih.gov In 3D environments, the diffusion of secreted molecules is more restricted, which can lead to localized increases in peptide concentration, a critical factor in the initiation of aggregation. mdpi.com This aspect is particularly relevant for studying amyloidogenic fragments like Beta-Amyloid (18-28), which possess a high propensity for self-assembly.
Hydrogel-Based 3D Models
Hydrogels are a popular choice for creating 3D culture environments due to their tunable physical and chemical properties. They can be composed of natural polymers like collagen and hyaluronic acid, or synthetic polymers such as polyethylene glycol (PEG). acs.orgnih.gov These materials provide a scaffold that can influence Aβ aggregation kinetics and cytotoxicity.
Research has demonstrated that the confinement within a hydrogel matrix can significantly accelerate Aβ aggregation compared to in-solution studies. nih.gov This is attributed to factors like increased local peptide concentration and molecular crowding, which promote protein-protein interactions. nih.gov While these studies primarily utilized Aβ(1-42), the findings suggest that a highly hydrophobic and aggregation-prone fragment like Beta-Amyloid (18-28) would likely exhibit similar or even enhanced aggregation kinetics within a 3D hydrogel environment.
One study systematically investigated the impact of four common hydrogels (collagen, agarose, hyaluronic acid, and polyethylene glycol) on Aβ(1-42) aggregation and cytotoxicity. acs.org The findings revealed that all tested hydrogels were associated with enhanced Aβ aggregation and a surprising attenuation of its cytotoxicity. acs.org This suggests that the structure of the Aβ aggregates formed within the hydrogel matrix may differ from those formed in 2D cultures, potentially favoring the formation of larger, less toxic fibrillar species over smaller, more cytotoxic oligomers. nih.gov
| Hydrogel Type | Key Research Finding on Aβ(1-42) Behavior | Potential Implication for Beta-Amyloid (18-28) |
|---|---|---|
| Collagen | Accelerated aggregation kinetics and reduced cytotoxicity compared to 2D culture. nih.gov Shifts equilibrium towards stable β-sheet aggregates. nih.gov | Likely to exhibit rapid aggregation due to its hydrophobic nature, potentially forming larger, less cytotoxic aggregates within the collagen matrix. |
| Agarose | Associated with enhanced Aβ aggregation and attenuated cytotoxicity. acs.org | The inert nature of the agarose matrix would likely promote self-assembly of the (18-28) fragment driven by its intrinsic properties. |
| Hyaluronic Acid | Enhanced Aβ aggregation and attenuated cytotoxicity observed. acs.org | The bioactive properties of the hydrogel might influence the aggregation pathway of the (18-28) fragment. |
| Polyethylene Glycol (PEG) | Demonstrated enhanced Aβ aggregation and attenuated cytotoxicity. acs.org | The confinement effect within the PEG hydrogel would be expected to increase the local concentration and promote aggregation of the (18-28) fragment. |
Organoid and Neurospheroid Models
Cerebral organoids and neurospheroids represent a more complex type of 3D model, as they are derived from human pluripotent stem cells and can recapitulate aspects of brain development and cytoarchitecture. harvard.edu These models contain various neural cell types, including neurons and glial cells, providing a more realistic context for studying the cellular responses to Aβ.
The complex and more in vivo-like extracellular environment of organoids is thought to be conducive to Aβ aggregation. researchgate.net The cellular diversity within these models also allows for the investigation of cell-cell communication in response to amyloid pathology. For example, a tri-culture model including neurons, astrocytes, and microglia demonstrated the importance of cellular interactions in Aβ clearance and the inflammatory response. researchgate.net Although this study used full-length Aβ, it highlights the capability of such models to dissect the complex cellular dynamics that would also be relevant to the effects of the Beta-Amyloid (18-28) fragment.
| 3D Model Type | Key Research Finding on Aβ Behavior | Potential Application for Beta-Amyloid (18-28) Research |
|---|---|---|
| Human Neural Stem Cell-Derived 3D Culture | Successfully recapitulated robust extracellular Aβ deposition and tau pathology from familial AD mutations. nih.gov | Could be used to study the specific contribution of the (18-28) region to plaque formation and its influence on tau pathology. |
| Cerebral Organoids | The complex extracellular environment is conducive to Aβ aggregation. researchgate.net Lack of vascular clearance may enhance accumulation. researchgate.net | Ideal for long-term studies on the aggregation dynamics of the (18-28) fragment and its chronic effects on neuronal and glial health. |
| Tri-culture (Neurons, Astrocytes, Microglia) | Demonstrated the importance of cell-cell communication in Aβ clearance and neuroinflammatory responses. researchgate.net | Would allow for detailed characterization of the specific inflammatory and clearance responses of different neural cell types to the (18-28) fragment. |
Strategies for Modulating Beta Amyloid 18 28 Aggregation and Associated Mechanisms in Research Settings
Inhibition of Beta-Amyloid (18-28) Aggregation
The aggregation of the beta-amyloid (Aβ) peptide, particularly the central hydrophobic core (CHC) which includes the (18-28) region, is a critical process in the formation of amyloid plaques. nih.gov This process follows a nucleation-growth mechanism, beginning with the formation of soluble oligomers that then polymerize into larger protofibrils and eventually mature fibrils. uzh.ch Various strategies are being explored in research settings to inhibit this aggregation cascade, focusing on different stages and molecular components.
Peptide-Based Inhibitors and Their Mechanisms of Action
Peptide-based inhibitors have emerged as a promising strategy due to their high specificity and potential for rational design. nih.gov These inhibitors are often derived from the Aβ sequence itself, particularly from regions critical for aggregation. mazums.ac.ir
One key region is the central hydrophobic core (CHC), specifically the 16KLVFF20 sequence, which plays a crucial role in Aβ aggregation. exonpublications.com Peptides based on this sequence can bind to full-length Aβ peptides, thereby preventing fibril formation. exonpublications.com For instance, the peptide Ac-LVFFARK-NH2 (LK7), which incorporates arginine and lysine (B10760008) into the KLVFF sequence, has demonstrated dose-dependent inhibition of Aβ42 fibrillation. exonpublications.com However, its high self-assembling property can lead to cytotoxicity. exonpublications.com
Another targeted region is the C-terminal domain of Aβ. Peptides like VVIA-NH2, derived from the 39VVIA42 sequence, can interact with Aβ42 monomers and smaller oligomers, inhibiting aggregation at micromolar concentrations with reduced toxicity. exonpublications.com
Mechanisms of Action:
Binding and Steric Hindrance: Peptide inhibitors bind to specific sites on the Aβ monomer or early oligomers, physically blocking the addition of further monomers and halting the elongation process. exonpublications.com
Altering Aggregation Pathways: Some peptides can redirect the aggregation process towards the formation of non-toxic, off-pathway oligomers or amorphous aggregates. oaepublish.com
Conformational Constraint: To overcome challenges like enzymatic degradation and self-aggregation of natural peptides, modified peptides have been developed. mazums.ac.irexonpublications.com These include peptides with D-amino acids, which show greater stability and higher binding affinity, and retro-inverso peptides. exonpublications.com Cyclization is another strategy to create more rigid structures that can effectively block aggregation. frontiersin.org
| Inhibitor Type | Target Region | Mechanism of Action | Key Findings |
| LK7 (Ac-LVFFARK-NH2) | KLVFF (Central Hydrophobic Core) | Binds to Aβ42 and inhibits fibrillation in a dose-dependent manner. exonpublications.com | Exhibits cytotoxicity due to high self-aggregation. exonpublications.com |
| VVIA-NH2 | VVIA (C-terminal) | Interacts with Aβ42 monomers and small oligomers to inhibit aggregation. exonpublications.com | Shows less toxicity and protects synaptic activity. exonpublications.com |
| D-amino acid peptides | Aβ sequence | Increased stability against proteases and higher binding affinity compared to L-enantiomers. exonpublications.com | Inhibit Aβ aggregation in animal models. exonpublications.com |
| Macrocyclic peptides | 16KLVFFA21 and 37GGVVIA42 | Inhibit both oligomer and fibril formation by targeting key aggregation segments. frontiersin.org | Significantly reduce Aβ42 cytotoxicity. frontiersin.org |
Small Molecule Modulators Targeting Specific Aggregation Steps
Small molecules offer an alternative approach to inhibiting Aβ aggregation, with the ability to target various stages of the process. oaepublish.com The aggregation of Aβ is a multi-step process involving primary nucleation, elongation, and secondary nucleation. nih.govbiorxiv.org Small molecule inhibitors can be designed to interfere with one or more of these steps. oaepublish.com
Targeting Primary Nucleation: This initial "lag phase" involves the formation of oligomeric nuclei from misfolded monomers. oaepublish.com Small molecules can stabilize the native conformation of Aβ, preventing the initial misfolding and self-association. oaepublish.com For example, nicotine (B1678760) and cotinine (B1669453) have been shown to bind to Aβ and stabilize its α-helical structure, thereby inhibiting amyloid formation. uzh.ch
Targeting Elongation: Once nuclei are formed, they act as templates for the addition of monomers, leading to fibril elongation. oaepublish.com Some small molecules can cap the ends of growing fibrils, preventing further monomer addition.
Targeting Secondary Nucleation: Fibril surfaces can catalyze the formation of new oligomers, a process known as secondary nucleation. nih.gov Inhibitors can bind to the fibril surface, blocking these catalytic sites. The molecular chaperone Brichos domain, for example, has been shown to inhibit secondary nucleation of Aβ42 by binding to the surface of fibrils. mdpi.com
Promoting Off-Pathway Aggregation: An effective strategy is to divert Aβ from forming toxic oligomers and fibrils towards less structured and less toxic amorphous aggregates. oaepublish.com Polyphenols like curcumin (B1669340), resveratrol (B1683913), and epigallocatechin-3-gallate (EGCG) are known to interact with Aβ and promote the formation of non-toxic aggregates. researchgate.net
A notable example is the small molecule 10074-G5, which has been identified to bind and sequester monomeric Aβ, inhibiting both primary and secondary nucleation pathways. nih.gov
| Small Molecule Modulator | Target Aggregation Step | Mechanism of Action |
| Nicotine and Cotinine | Primary Nucleation | Stabilize the α-helical structure of Aβ, preventing misfolding. uzh.ch |
| Brichos domain | Secondary Nucleation | Binds to the surface of fibrils, inhibiting the formation of new oligomers. mdpi.com |
| Polyphenols (Curcumin, Resveratrol, EGCG) | Multiple Steps | Interact with Aβ to promote the formation of non-toxic, off-pathway aggregates. researchgate.net |
| 10074-G5 | Primary and Secondary Nucleation | Sequesters monomeric Aβ, preventing its contribution to aggregation. nih.gov |
| Scyllo-Inositol (ELND005) | Aggregation Inhibition | A small molecule inhibitor of Aβ aggregation. researchgate.net |
| Posiphen | Aggregation Inhibition | An orally active antiamyloidogenic agent. researchgate.net |
Rational Design of Anti-Aggregation Agents
Rational design, often aided by computational methods like molecular dynamics (MD) simulations, is a powerful approach to developing potent and specific inhibitors of Aβ aggregation. uzh.chfrontiersin.org This strategy involves designing molecules that can specifically interact with key regions of the Aβ peptide involved in aggregation.
One successful approach involves grafting hydrophobic Aβ peptide segments into the complementarity-determining regions (CDRs) of a single-domain antibody. pnas.org These "gammabodies" can then use homotypic interactions to bind to Aβ aggregates with high affinity. pnas.org For example, gammabodies presenting the central hydrophobic Aβ motif (residues 18-VFFA-21) preferentially bind to Aβ fibrils. pnas.org
Another strategy is the development of hybrid ligands. For instance, peptides modified at the N-terminus with sulfated linkers were designed to target Aβ fibrillization through a combination of peptide-peptide and sulfate-peptide interactions. researchgate.net
Computational screening and chemical kinetics analysis can also identify inhibitors with different mechanisms. A study screened 23 small molecules and identified two types of inhibitors: Trp-glucose conjugates that bind to fibril ends, and natural products (D3 and D4) that associate with monomers. nih.gov A "cocktail" of these two types of molecules was shown to co-inhibit various fibrillar species. nih.gov
Nitrogen-doped carbon dots (N-CDs) have also been rationally designed as Aβ-targeted probes that can inhibit Aβ self-assembly. mdpi.com These N-CDs have surfaces rich in amino, carboxyl, and hydroxyl groups that can interact with the Aβ peptide. mdpi.com
Disaggregation of Pre-Formed Beta-Amyloid (18-28) Aggregates
In addition to inhibiting the formation of new aggregates, another therapeutic strategy is to disassemble pre-formed Aβ fibrils. This can potentially reduce the existing amyloid burden in the brain.
Mechanistic Studies of Disassembly Processes
Understanding the mechanisms by which fibrils disassemble is crucial for developing effective disaggregation agents. Several mechanisms have been proposed and studied:
Direct Interaction and Destabilization: Some agents can directly interact with the β-sheet structure of the fibrils, disrupting the forces that hold the peptides together. For example, atomic force microscopy has shown that the biflavonoid amentoflavone (B1664850) can directly disrupt the fibrillar structure of preformed Aβ1–42 fibrils, converting them into amorphous aggregates. biomolther.org
Equilibrium Shift: The aggregation process is a dynamic equilibrium between monomers, oligomers, and fibrils. osti.gov Agents that bind to and sequester monomeric Aβ can shift this equilibrium towards disassembly of the fibrils to replenish the monomer pool. osti.govmdpi.com Cyanidin-3-O-glucoside (Cy-3G), a natural product, is thought to disassemble preformed Aβ fibrils by preferentially binding to the monomeric form of the peptide. mdpi.com
Physical Disruption: Techniques like infrared free electron laser (IR-FEL) have been shown to disassemble amyloid fibrils. The laser, tuned to the amide I band, can cause vibrational excitation of the amide bonds, cleaving the hydrogen bonds between β-sheets and allowing water molecules to enter and disrupt the fibril core. mdpi.com
Agents Promoting Aggregate Clearance or Degradation
Beyond simply breaking down fibrils, promoting their clearance from the brain is another important aspect. This can be achieved through various biological mechanisms.
Antibody-Mediated Clearance: Monoclonal antibodies (mAbs) that target different regions of the Aβ peptide can promote the clearance of aggregates. nih.gov For example, antibodies raised against the N-terminal region (1-28) of Aβ have been shown to bind to pre-formed fibrils, leading to their disaggregation and a partial restoration of the peptide's solubility. nih.gov This binding can also activate microglia, the brain's resident immune cells, to clear the Aβ aggregates. nih.gov Aducanumab, an mAb targeting residues 3-7 of Aβ, selectively binds to oligomeric and fibrillar aggregates, activating microglia for clearance. nih.gov
Enzymatic Degradation: Several proteases in the brain can degrade Aβ. Microglia and astrocytes can secrete enzymes like insulin-degrading enzyme (IDE), neprilysin (NEP), and matrix metalloproteinase-9 (MMP-9) that break down Aβ fibrils and oligomers. mdpi.comen-journal.org Enhancing the activity of these enzymes is a potential therapeutic strategy.
Cellular Clearance Mechanisms: Glial cells, including microglia and astrocytes, play a significant role in clearing Aβ through phagocytosis. mdpi.comen-journal.org These cells can engulf and degrade Aβ aggregates. The autophagy pathway within cells is also critical for degrading aggregated proteins. en-journal.org
| Agent/Mechanism | Mode of Action | Outcome |
| Monoclonal Antibodies (e.g., Aducanumab) | Bind to Aβ aggregates, particularly oligomers and fibrils. nih.gov | Promotes microglial clearance of plaques. nih.gov |
| Proteases (e.g., NEP, IDE, MMP-9) | Enzymatically cleave Aβ peptides. mdpi.comen-journal.org | Breakdown of Aβ fibrils and oligomers. mdpi.com |
| Glial Cells (Microglia and Astrocytes) | Phagocytosis of Aβ aggregates. mdpi.comen-journal.org | Uptake and degradation of Aβ. mdpi.com |
| Amentoflavone | Directly interacts with and disrupts the fibrillar structure. biomolther.org | Converts fibrils to amorphous aggregates. biomolther.org |
| Cyanidin-3-O-glucoside (Cy-3G) | Preferentially binds to monomeric Aβ, shifting the aggregation equilibrium. mdpi.com | Disassembly of pre-formed fibrils. mdpi.com |
Modulation of Beta-Amyloid (18-28) Interactions
Metal ions, particularly zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), are known to be concentrated in amyloid plaques and can significantly influence Aβ aggregation. nih.govresearchgate.net These metal ions can bind to Aβ and alter its aggregation kinetics and the structure of the resulting aggregates. mdpi.comacs.org The chelation of these metal ions has been explored as a strategy to reverse Aβ aggregation and dissolve amyloid deposits. nih.gov
Research has shown that the interaction of metal ions with Aβ can either promote or inhibit aggregation depending on the specific ion and the experimental conditions. For instance, Cu²⁺ and Zn²⁺ can accelerate Aβ aggregation by shortening the lag phase of fibrillization. mdpi.com However, some studies suggest that zinc-induced aggregates may be less neurotoxic. mdpi.com This has led to the development of metal chelators designed to control the interaction between metal ions and Aβ.
One such approach involves the use of small molecules that can bind to metal/Aβ complexes and redirect their aggregation toward non-toxic, off-pathway oligomers. nih.gov For example, the small molecule L2B was designed to specifically bind to toxic Zn/Aβ and Cu/Aβ complexes, thereby reducing amyloid pathology in preclinical models. nih.gov Another strategy involves using metal chelators like clioquinol, which has shown the ability to inhibit amyloid accumulation in animal models. nih.gov
The table below summarizes key findings from studies on disrupting metal ion interactions with Aβ.
| Strategy | Key Findings | References |
| Metal Chelation | Reverses aggregation of synthetic Aβ peptides and dissolves amyloid in postmortem brain tissue. | nih.gov |
| Clioquinol | An orally bioavailable metal chelator that has been shown to inhibit cortical amyloid accumulation in transgenic mouse models. | nih.gov |
| L2B | A small molecule designed to bind to metal/Aβ complexes and redirect aggregation to non-toxic, off-pathway oligomers. | nih.gov |
It is important to note that the role of metal ions in Aβ aggregation is complex and not fully understood. While therapeutic chelation has been explored, some researchers argue for a reevaluation of this approach, questioning the direct causal link between metal-Aβ binding and toxicity in all contexts. frontiersin.org
The interaction between Aβ peptides and neuronal membranes is considered a critical step in amyloid-associated toxicity. acs.orgnih.gov Aβ oligomers can disrupt membrane integrity by forming pore-like structures, leading to altered ion homeostasis and neuronal dysfunction. mdpi.com Therefore, strategies aimed at interfering with these membrane interactions are a significant area of research.
The composition of the lipid membrane, particularly the type of lipid headgroups, plays a crucial role in modulating Aβ-membrane interactions. acs.orgnih.gov For instance, Aβ protofilaments exhibit stronger electrostatic interactions with phosphatidylethanolamine (B1630911) (POPE) headgroups compared to phosphatidylcholine (POPC) headgroups. acs.orgnih.gov This suggests that the specific lipid environment can either facilitate or impede the insertion of Aβ aggregates into the membrane.
Cholesterol is another key membrane component that influences Aβ interactions. portlandpress.comfrontiersin.org Studies have shown that the presence of cholesterol can mitigate the insertion of Aβ fragments into the lipid bilayer, potentially by stabilizing the membrane. portlandpress.com However, other research indicates that Aβ interaction with cholesterol-rich lipid rafts may promote the formation of toxic amyloid pores. frontiersin.org
Small molecules are being investigated for their ability to inhibit Aβ-induced membrane permeation. One such compound, K162, has been shown to protect lipid bilayers from poration by Aβ oligomers. acs.org The proposed mechanism involves K162 binding to the hydrophobic residues of Aβ aggregates, which are crucial for both toxicity and further aggregation. acs.org
The following table highlights research findings on interfering with Aβ-membrane interactions.
| Modulator | Effect on Aβ-Membrane Interaction | References |
| Lipid Headgroup Composition | POPE headgroups facilitate stronger Aβ interaction than POPC headgroups. | acs.orgnih.gov |
| Cholesterol | Can mitigate Aβ insertion into the bilayer, but may also promote toxic pore formation in lipid rafts. | portlandpress.comfrontiersin.org |
| K162 | Inhibits Aβ-induced membrane permeation by binding to hydrophobic residues of Aβ aggregates. | acs.org |
Understanding the intricate details of Aβ-membrane interactions at a molecular level is crucial for designing effective therapeutic strategies that can prevent the detrimental effects of amyloid aggregates on neuronal cells.
The aggregation of Aβ is not an isolated event and can be influenced by interactions with other proteins. nih.gov These cross-interactions can either promote or inhibit Aβ fibrillization and toxicity. nih.gov Therefore, targeting these protein-protein interactions presents another strategic approach to modulate Aβ aggregation.
Several proteins have been found to co-deposit with Aβ in amyloid plaques, and their interactions with Aβ can have significant pathological consequences. mdpi.com For example, the tau protein, which forms neurofibrillary tangles, can interact with Aβ, and this cross-talk is believed to exacerbate neurotoxicity. mdpi.comacs.org It has been suggested that Aβ oligomers can promote the uptake of tau seeds, leading to increased intracellular tau aggregation. acs.org
Conversely, some proteins have been shown to inhibit Aβ aggregation. Transthyretin (TTR), cystatin C, and apolipoprotein A-I are examples of proteins that can bind to Aβ and suppress its fibrillization. mdpi.com Peptides designed to mimic the binding regions of these inhibitory proteins could potentially be used to prevent Aβ aggregation.
The interaction between Aβ and other amyloidogenic proteins, such as islet amyloid polypeptide (IAPP), is also an area of interest. frontiersin.org IAPP and Aβ share structural similarities and can cross-seed each other's aggregation. frontiersin.org Understanding the specific "hot spots" of interaction between these peptides could lead to the design of inhibitors that block these cross-amyloid interactions. frontiersin.org
The table below provides examples of proteins that interact with Aβ and the nature of their interaction.
| Interacting Protein | Effect on Aβ Aggregation | References |
| Tau | Promotes Aβ toxicity and aggregation. | mdpi.comacs.org |
| Transthyretin (TTR) | Inhibits Aβ fibrillization. | mdpi.com |
| Cystatin C | Suppresses Aβ fibrillation. | nih.gov |
| Apolipoprotein A-I | Suppresses Aβ fibrillation. | nih.gov |
| Islet Amyloid Polypeptide (IAPP) | Can cross-seed Aβ aggregation. | frontiersin.org |
Targeting these protein-protein interactions offers a promising, albeit complex, avenue for therapeutic intervention. The development of molecules that can specifically disrupt detrimental cross-interactions or mimic protective ones holds potential for modulating Aβ pathology.
Mechanistic Studies of Therapeutic Concepts (non-clinical)
Understanding the mechanisms by which potential therapeutic agents modulate Aβ aggregation is crucial for the development of effective treatments. Non-clinical studies provide valuable insights into how these agents can alter the conformational state of Aβ and shift its aggregation pathway towards less harmful species.
The Aβ peptide can adopt various conformational states, including random coil, α-helix, and β-sheet structures. pnas.org The transition from a soluble, often α-helical or random coil state, to a β-sheet-rich conformation is a key event in the formation of toxic amyloid aggregates. pnas.org Therefore, a primary therapeutic strategy is to develop molecules that can stabilize the non-toxic conformations of Aβ or prevent the conformational changes that lead to aggregation.
Molecular dynamics simulations have been instrumental in studying the conformational dynamics of Aβ and how they are influenced by inhibitors. mdpi.com These computational approaches allow researchers to visualize the binding of small molecules to Aβ and understand how these interactions alter the peptide's structure. For example, some inhibitors are thought to work by binding to specific regions of the Aβ peptide, thereby preventing the adoption of a β-sheet conformation. nih.gov
Certain natural compounds, such as epigallocatechin-3-gallate (EGCG) from green tea, have been shown to remodel toxic Aβ oligomers into non-toxic assemblies. rsc.org It is believed that EGCG interacts with Aβ, preventing the conversion of its random-coil structure into a β-sheet-rich form. mdpi.com
The development of conformation-specific antibodies is another approach to target toxic Aβ species. These antibodies are designed to recognize and bind to specific conformational epitopes present on toxic oligomers, thereby neutralizing their effects and promoting their clearance.
The table below summarizes different approaches to alter the conformational state of Aβ.
| Approach | Mechanism | References |
| Small Molecule Inhibitors | Bind to Aβ and prevent the transition to a β-sheet conformation. | nih.gov |
| Natural Compounds (e.g., EGCG) | Remodel toxic oligomers into non-toxic, non-β-sheet structures. | rsc.orgmdpi.com |
| Conformation-Specific Antibodies | Recognize and neutralize specific toxic Aβ conformations. | acs.org |
By understanding and controlling the conformational landscape of Aβ, it may be possible to prevent the formation of the species that are most detrimental to neuronal health.
The aggregation of Aβ is not a single, linear process but can proceed through different pathways, leading to a variety of aggregated species with different levels of toxicity. nih.gov The main "on-pathway" leads to the formation of toxic oligomers and fibrils. nih.gov However, there is also an "off-pathway" that results in the formation of non-toxic, often amorphous, aggregates. nih.gov A key therapeutic concept is to redirect the aggregation of Aβ from the toxic on-pathway to the benign off-pathway.
Several small molecules have been identified that can modulate the aggregation pathway of Aβ. For instance, the compound MRZ-99030 has been shown to prevent the formation of toxic Aβ42 oligomers by promoting the formation of large, off-pathway amorphous aggregates. nih.gov Similarly, some natural compounds, such as curcumin and resveratrol, are believed to divert the Aβ fibrillation pathway towards the formation of non-toxic, spherical oligomers. mdpi.com
The mechanism by which these molecules shift the aggregation pathway can vary. Some may act as "chaperones," binding to early Aβ aggregates and guiding them towards an off-pathway fate. Others may alter the kinetics of aggregation, accelerating the formation of mature fibrils, which are considered less toxic than the intermediate oligomers, thereby reducing the concentration of the most harmful species. acs.org
The table below provides examples of compounds that can shift the Aβ aggregation pathway.
| Compound | Effect on Aggregation Pathway | References |
| MRZ-99030 | Promotes the formation of large, off-pathway amorphous oligomers. | nih.gov |
| Curcumin | Can promote fibrillization, shifting the pathway away from prefibrillar aggregates. | frontiersin.org |
| Resveratrol | Diverts the fibrillation pathway to form less toxic, amorphous oligomers. | mdpi.com |
| EGCG | Remodels mature amyloid fibrils into smaller, non-toxic aggregates and stabilizes seeding-incompetent, off-pathway oligomers. | frontiersin.org |
By manipulating the aggregation landscape of Aβ, it is hoped that the production of the most neurotoxic species can be minimized, offering a potential therapeutic avenue for diseases associated with amyloid aggregation.
Emerging Research Avenues and Unresolved Questions for Beta Amyloid 18 28 Studies
Challenges in Reproducibility and Standardization of Beta-Amyloid (18-28) Research
The study of amyloid peptides, including the fragment Beta-Amyloid (18-28), is fraught with challenges related to reproducibility and standardization. nih.govnih.gov The inherent propensity of these peptides to aggregate, combined with their low solubility under physiological conditions, contributes to significant variability in experimental outcomes. nih.gov This makes it difficult to compare results across different studies and to build upon previous findings reliably. nih.govresearchgate.net
A major hurdle is the preparation of a consistent starting material. nih.gov The ideal starting point for aggregation studies is a 100% monomeric peptide solution, as even minute quantities of pre-existing aggregates can act as seeds, drastically altering the kinetics and morphology of aggregation. nih.gov However, achieving and maintaining a purely monomeric state is technically demanding. nih.gov Furthermore, the source and synthesis method of the peptide itself can introduce variability. nih.gov Commercially available peptides can differ in purity and the presence of impurities, which can significantly affect their aggregation properties. researchgate.net
The lack of standardized protocols for aggregation assays further complicates matters. nih.govresearchgate.net Different laboratories may use varying conditions, such as pH, temperature, and agitation, all of which can influence the aggregation process. nih.govaip.org Even the terminology used to describe different aggregate species, like oligomers and protofibrils, can be inconsistent, leading to confusion and misinterpretation of data. researchgate.net To improve reproducibility, rigorous quality control of the starting peptide material and the establishment of standardized, well-defined experimental protocols are crucial. nih.gov
Bridging In Vitro and In Vivo Complexity in Model Systems
A significant challenge in Beta-Amyloid (18-28) research is translating findings from simplified in vitro systems to the complex biological environment of a living organism (in vivo). frontiersin.org In vitro studies, while valuable for dissecting the fundamental mechanisms of peptide aggregation, often lack the multitude of factors present in the brain that can influence this process. nih.gov
In vitro experiments typically involve purified peptides in buffered solutions. In contrast, the in vivo environment contains a complex mixture of molecules, including lipids, proteins, and metal ions, all of which can interact with and modulate the aggregation of Beta-Amyloid peptides. researchgate.net For instance, the interaction with cell membranes is thought to be a critical factor in aggregation and toxicity. researchgate.net
Animal models, such as transgenic mice, are employed to bridge this gap. acs.orgmdpi.com However, these models have their own limitations. nih.gov They may not fully replicate all aspects of human pathology, and the expression of endogenous rodent amyloid-beta alongside the human transgene can confound results. nih.gov There are also inconsistencies between findings in animal models and human studies. pnas.org For example, while animal models have been instrumental, the translation of potential therapies from these models to human clinical trials has been largely unsuccessful, highlighting the existing gap between preclinical models and human disease. acs.org
Development of Novel Experimental and Computational Models for Beta-Amyloid (18-28)
To overcome the limitations of traditional models, researchers are actively developing novel experimental and computational approaches to study Beta-Amyloid (18-28).
Novel Experimental Models:
3D Cell Cultures: Three-dimensional (3D) cell culture systems are emerging as a more physiologically relevant alternative to traditional 2D cultures. wikipedia.org These models can better mimic the cellular organization and interactions within the brain and have shown a greater ability to produce insoluble amyloid-beta plaques. wikipedia.org
Non-rodent Models: Organisms like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster are being used as powerful genetic models. mdpi.comantpublisher.com These models offer advantages such as a shorter lifespan and ease of genetic manipulation, allowing for high-throughput screening of factors that influence amyloid-beta aggregation and toxicity. antpublisher.com Zebrafish are also gaining prominence in neuropharmacological research due to their transparent embryos, which allow for real-time imaging of amyloid-beta accumulation and its effects. antpublisher.com
Microphysiological Systems: Also known as "organs-on-a-chip," these systems are being developed to model specific aspects of brain physiology and pathology in a controlled microenvironment.
Computational Models:
Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational tool used to investigate the structure and dynamics of Beta-Amyloid peptides at an atomic level. nih.govplos.org These simulations can provide insights into the conformational changes that occur during aggregation and how different factors might influence this process. plos.org They have been used to study the stability of different polymorphic forms of amyloid-beta and the role of salt bridges in stabilizing aggregates. plos.org
Systems Biology Approaches: These approaches aim to integrate data from various sources, such as genomics, proteomics, and metabolomics, to create comprehensive models of the biological networks involved in amyloid-beta pathology. medchemexpress.com
Deeper Understanding of Beta-Amyloid (18-28) Conformational Polymorphism and its Implications
A key area of ongoing research is the phenomenon of conformational polymorphism, where the Beta-Amyloid peptide can adopt multiple distinct aggregated structures, known as polymorphs. pnas.orgnih.gov These different fibril structures can be formed by the same peptide sequence but exhibit variations in their molecular architecture. pnas.org
This structural diversity is not just a scientific curiosity; it may have significant biological implications. pnas.org It is hypothesized that different polymorphs could be associated with variations in disease progression and clinical presentation. pnas.orgnih.gov This concept is analogous to prion diseases, where different strains of the prion protein, with distinct conformations, lead to different disease phenotypes. nih.gov
Evidence for polymorphism has been observed for various fragments of the Beta-Amyloid peptide. nih.gov Even subtle changes in the peptide's backbone conformation, such as in the U-turn region, can lead to different amyloid morphologies. nih.gov Advanced techniques like solid-state nuclear magnetic resonance (NMR) and cryo-electron microscopy (cryo-EM) are being used to probe the atomic-level details of these different fibril structures. nih.govpnas.org A deeper understanding of the factors that drive the formation of specific polymorphs and how these different structures relate to toxicity is a critical goal in the field.
Exploration of Subtle Modulators and Environmental Factors
The aggregation of Beta-Amyloid (18-28) is not solely determined by the peptide's intrinsic properties but is also influenced by a variety of modulators and environmental factors. nih.gov
| Factor | Effect on Beta-Amyloid Aggregation |
| pH | Lower pH levels can accelerate aggregation kinetics and influence the structure of the resulting fibrils. nih.gov |
| Temperature | Increased temperature generally enhances the rate of fibrillization. aip.org |
| Metal Ions | Metal ions such as copper (Cu2+), zinc (Zn2+), and iron (Fe3+) can significantly modulate aggregation. researchgate.netacs.org Their effect can be concentration-dependent, sometimes accelerating and other times inhibiting fibril formation. acs.org |
| Organic Solvents | Fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can influence aggregation, with low concentrations sometimes enhancing the rate and higher concentrations stabilizing helical structures and suppressing fibrillization. aip.org |
| Co-solutes | Chaotropic agents like urea (B33335) and guanidinium (B1211019) chloride at high concentrations can inhibit fibrillation by destabilizing the aggregated state. mdpi.com |
| Lipids | Interactions with membrane lipids are known to play a crucial role in modulating fibrillation and neurotoxicity. researchgate.net |
The presence of these factors in the biological milieu adds a layer of complexity to understanding Beta-Amyloid aggregation in vivo. For instance, metal ions are found in elevated concentrations in amyloid plaques, suggesting their involvement in the disease process. researchgate.net Similarly, local changes in pH, which can occur under pathological conditions like metabolic acidosis, could contribute to amyloid-beta accumulation. frontiersin.org
Integration with Systems Biology Approaches for Comprehensive Understanding
To gain a more holistic understanding of the role of Beta-Amyloid (18-28) in complex biological systems, researchers are increasingly turning to systems biology approaches. medchemexpress.com This involves integrating data from multiple levels of biological organization—from genes and proteins to cellular networks and whole-organism physiology—to construct comprehensive models.
By combining "omics" data (genomics, proteomics, metabolomics) with computational modeling, systems biology can help to:
Identify novel genes, proteins, and pathways that interact with Beta-Amyloid (18-28) and influence its aggregation and toxicity.
Uncover complex feedback loops and regulatory mechanisms that are not apparent from studying individual components in isolation.
Network analysis, a key tool in systems biology, can be used to map the interactions of Beta-Amyloid (18-28) with other molecules in the cell, providing a "bird's-eye view" of its role in the broader context of cellular function and dysfunction. This integrative approach holds the promise of moving beyond a single-target view of disease and toward a more comprehensive understanding that can inform the development of more effective, multi-targeted therapies.
Specific Research Questions Pertinent to Beta-Amyloid (18-28) Uniqueness
While much of the research has focused on the full-length Beta-Amyloid peptides (Aβ1-40 and Aβ1-42), the specific fragment Beta-Amyloid (18-28) presents its own set of unique and unresolved questions.
What is the specific role of the VFF (Val-Phe-Phe) triad (B1167595)? The amino acid sequence VFF at positions 18-20 is common to several amyloid fragments that have been shown to induce amnesia in mice, suggesting this triad may be a key amnestic motif. targetmol.com Further investigation is needed to elucidate the precise mechanism by which this sequence exerts its effects.
How does the conformational landscape of Beta-Amyloid (18-28) differ from longer fragments? While it is known to aggregate, the specific oligomeric species and fibrillar polymorphs formed by this shorter fragment, and how their structures compare to those of full-length Aβ, require more detailed characterization. medchemexpress.comacs.org
What are the unique binding partners of Beta-Amyloid (18-28)? It is known that Apolipoprotein E (ApoE) binds to the 12-28 region of Beta-Amyloid, modulating its aggregation. frontiersin.org Identifying other specific interactors of the 18-28 fragment could reveal novel pathways and therapeutic targets.
Is Beta-Amyloid (18-28) a primary toxic species or a modulator of full-length Aβ toxicity? Some fragments, like Aβ(17-28), have been shown to enhance the aggregation of full-length Aβ40. medchemexpress.commedchemexpress.com It is crucial to determine whether Beta-Amyloid (18-28) acts similarly or has its own distinct toxic effects.
Does Beta-Amyloid (18-28) play a physiological role? While the focus is often on pathology, the question of whether this and other Aβ fragments have normal biological functions remains largely unanswered. frontiersin.org
Addressing these questions will be critical to fully understanding the specific contribution of the Beta-Amyloid (18-28) fragment to the broader landscape of amyloid-related research.
Q & A
Q. What experimental models are most suitable for studying Beta-Amyloid (18-28)'s neurotoxic effects in Alzheimer’s disease (AD) research?
- Methodological Answer : In vivo models (e.g., mice with intracerebroventricular administration) are widely used to assess cognitive deficits, while in vitro models (e.g., neuronal cell cultures) evaluate peptide aggregation and cytotoxicity. Key protocols include:
- In vivo : Behavioral tests (e.g., Morris water maze) post-administration of Beta-Amyloid (18-28) at 1–10 µM doses .
- In vitro : Thioflavin T assays to monitor aggregation kinetics under varying pH/temperature .
Ensure peptide purity (>95%) via HPLC and characterize secondary structure using circular dichroism (CD) spectroscopy .
Q. What are the standard protocols for synthesizing and characterizing Beta-Amyloid (18-28) to ensure reproducibility?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is standard. Critical steps:
- Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
- Characterization : Mass spectrometry (MS) for molecular weight validation and CD spectroscopy to confirm β-sheet dominance .
Store lyophilized peptides at −80°C to prevent degradation .
Advanced Research Questions
Q. How can researchers design longitudinal studies to assess Beta-Amyloid (18-28) aggregation dynamics while controlling for confounding variables like pH or metal ions?
- Methodological Answer : Use a multi-factorial design:
- Variables : Independent (peptide concentration, incubation time), dependent (aggregation rate, fibril morphology), and control (pH 7.4 vs. 5.5; presence of Zn²⁺/Cu²⁺).
- Tools : Atomic force microscopy (AFM) for fibril imaging and kinetic modeling (e.g., Lag phase analysis) .
Replicate experiments across ≥3 batches to account for batch variability .
Q. How to resolve contradictions in reported neurotoxic effects of Beta-Amyloid (18-28) across studies?
- Methodological Answer : Discrepancies may arise from:
- Aggregation state : Monomeric vs. oligomeric forms (assess via size-exclusion chromatography) .
- Model systems : Species-specific receptor interactions (e.g., murine vs. human neurons).
Address contradictions by: - Meta-analysis : Pool data from ≥5 studies to identify trends.
- Standardization : Adopt uniform protocols (e.g., pre-aggregation conditions) .
Q. What statistical approaches are recommended for analyzing dose-response relationships of Beta-Amyloid (18-28)-induced cognitive deficits?
- Methodological Answer : Use nonlinear regression (e.g., log[agonist] vs. response) for EC₅₀ calculations. For multi-group comparisons (e.g., wild-type vs. transgenic mice), apply mixed-effects ANOVA with post-hoc Tukey tests. Validate assumptions via Shapiro-Wilk normality tests and Levene’s homogeneity of variance .
Data Integration and Multi-Omics
Q. How can Beta-Amyloid (18-28) findings be integrated with other AD biomarkers (e.g., tau phosphorylation) in multi-modal studies?
- Methodological Answer : Employ systems biology frameworks:
- Experimental : Co-administer Beta-Amyloid (18-28) with tauopathy-inducing agents (e.g., okadaic acid) and quantify phosphorylated tau via Western blot .
- Computational : Use pharmacokinetic-pharmacodynamic (PK-PD) models to correlate peptide clearance rates with cognitive decline (reference SILK technique data) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
